molecular formula C7H4BrIN2 B1291008 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 956485-60-2

6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1291008
CAS No.: 956485-60-2
M. Wt: 322.93 g/mol
InChI Key: CCIGMKZMJLMLSD-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIGMKZMJLMLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640148
Record name 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956485-60-2
Record name 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956485-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (CAS 956485-60-2): A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Compound Properties

6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a key intermediate for the synthesis of more complex molecules.[2] It is commercially available from various suppliers, typically as a white to off-white solid with a purity of 97% or higher.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 956485-60-2
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol
Appearance White to off-white solid[2]
Boiling Point 392.4 °C[2]
SMILES String Brc1cnc2c(I)c[nH]c2c1
InChI Key CCIGMKZMJLMLSD-UHFFFAOYSA-N
Storage and Handling

For optimal stability, this compound should be stored at 2-8°C in a dark place under an inert atmosphere.[2][3] It is classified as an acute oral toxicant (Category 4) and requires appropriate handling with personal protective equipment.

Synthetic Utility and Reaction Schemes

The strategic placement of two different halogen atoms (bromine and iodine) at the 6- and 3-positions, respectively, makes this compound a highly versatile synthetic intermediate. The differential reactivity of the C-Br and C-I bonds allows for selective sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of diverse functionalities at two distinct points on the pyrrolopyridine core, facilitating the generation of large and structurally diverse compound libraries for drug screening.

The pyrrolopyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors, as it can mimic the hinge-binding region of ATP.[1]

G cluster_0 Selective Cross-Coupling Reactions cluster_1 Diversified Intermediates cluster_2 Further Functionalization A This compound B Suzuki Coupling (ArB(OH)2, Pd catalyst) A->B Position 3 (Iodine) C Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->C Position 3 (Iodine) D Buchwald-Hartwig Amination (Amine, Pd catalyst) A->D Position 3 (Iodine) E 6-Bromo-3-aryl-1H-pyrrolo[3,2-b]pyridine B->E F 6-Bromo-3-alkynyl-1H-pyrrolo[3,2-b]pyridine C->F G 6-Bromo-3-amino-1H-pyrrolo[3,2-b]pyridine D->G H Suzuki Coupling E->H Position 6 (Bromine) I Sonogashira Coupling F->I Position 6 (Bromine) J Buchwald-Hartwig Amination G->J Position 6 (Bromine) K Diverse Library of Pyrrolopyridine Derivatives (e.g., Kinase Inhibitors) H->K I->K J->K

Synthetic utility of the core compound.

Potential Applications in Drug Discovery

Derivatives of the pyrrolopyridine scaffold have been extensively investigated for a wide range of biological activities. The ability to functionalize the this compound core at two positions allows for the fine-tuning of steric and electronic properties to optimize binding to biological targets.

Kinase Inhibitors

The pyrrolopyridine core is a key component of numerous kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the ATP-binding site of kinases.[1] For example, vemurafenib, a potent BRAF inhibitor, features a pyrrolopyridine core.[4] The subject compound serves as an excellent starting point for the synthesis of novel kinase inhibitors targeting various cancer-related pathways.

Other Therapeutic Areas

Beyond oncology, pyrrolopyridine derivatives have shown promise in other therapeutic areas, including:

  • Neurodegenerative Diseases: As inhibitors of kinases involved in neuroinflammation.

  • Inflammatory Disorders: By targeting key signaling molecules in inflammatory pathways.

  • Infectious Diseases: As antiviral and antibacterial agents.[4]

G cluster_0 Synthetic Diversification cluster_1 Potential Therapeutic Targets A This compound B Cross-Coupling Reactions A->B C Library of Pyrrolopyridine Derivatives B->C D Kinases (e.g., BRAF, JAK, MET) C->D E Enzymes in Infectious Agents C->E F Proteins in Inflammatory Pathways C->F G Lead Compounds for Drug Development D->G E->G F->G

Drug discovery workflow.

Proposed Experimental Protocols (Hypothetical)

Disclaimer: The following protocols are hypothetical and based on general synthetic methodologies for similar compounds. These have not been experimentally validated for this compound and should be adapted and optimized under appropriate laboratory conditions.

Hypothetical Synthesis of this compound

A potential synthetic route could involve the initial synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine followed by selective iodination at the 3-position.

Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine (Based on analogous reactions)

  • Start with a suitable commercially available brominated aminopyridine precursor.

  • Perform a Fischer indole synthesis or a related cyclization reaction to construct the pyrrole ring. This could involve condensation with a ketone or aldehyde followed by acid-catalyzed cyclization.

Step 2: Iodination of 6-bromo-1H-pyrrolo[3,2-b]pyridine

  • Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add an iodinating agent, such as N-iodosuccinimide (NIS), portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Hypothetical Suzuki Coupling at the 3-Position
  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (2.0 eq.).

  • Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 3-aryl-6-bromo-1H-pyrrolo[3,2-b]pyridine derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse libraries of pyrrolopyridine-based compounds. Its differential halogenation allows for selective and sequential functionalization, making it an ideal starting material for the exploration of structure-activity relationships in drug discovery programs. While detailed experimental data for the compound itself is limited in the public domain, its potential, based on the well-established biological significance of the pyrrolopyridine scaffold, is substantial. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its utility in the development of novel therapeutics.

References

6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a heterocyclic intermediate crucial for the synthesis of pharmaceutical raw materials.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

This compound is a white to off-white solid.[1] For optimal stability, it should be stored at 2-8°C, protected from light, and kept under a nitrogen atmosphere.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₇H₄BrIN₂[1][2]
Molecular Weight 322.93 g/mol [1][2]
CAS Number 956485-60-2[1][2]
Boiling Point 392.4°C[1]
Appearance White to off-white solid[1]
Purity ≥ 97%[1]
InChI Key CCIGMKZMJLMLSD-UHFFFAOYSA-N[2]
SMILES String Brc1cnc2c(I)c[nH]c2c1[2]

Experimental Protocols

A general synthetic procedure for a related compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, involves the reaction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron powder in acetic acid.[3] The resulting intermediate is then purified by filtration and extraction.[3] Subsequent functionalization, such as arylation, can be achieved through Suzuki coupling reactions using a palladium catalyst.[3]

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of a functionalized pyrrolo[3,2-b]pyridine derivative, based on common organic synthesis techniques.

G Conceptual Synthesis and Purification Workflow A Starting Materials (e.g., Substituted Pyridine) C Chemical Synthesis (e.g., Cyclization, Halogenation) A->C B Reaction Setup (Solvent, Reagents) B->C D Reaction Quenching & Workup C->D E Crude Product Extraction D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Final Product (this compound derivative) G->H

Caption: A generalized workflow for the chemical synthesis and purification of pyrrolo[3,2-b]pyridine derivatives.

Potential Signaling Pathway Involvement

Derivatives of the pyrrolo-pyridine scaffold have been investigated for their potential as anticancer agents.[3][4] Specifically, some 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to act as inhibitors of tubulin polymerization, a critical process in cell division.[3][4] By binding to the colchicine-binding site on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

The following diagram illustrates this hypothetical signaling pathway.

G Hypothetical Signaling Pathway Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by Pyrrolo[3,2-b]pyridine Derivative A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C G Inhibition of Microtubule Polymerization B->G D Cell Division (Mitosis) C->D E This compound Derivative F Binds to Colchicine Site on Tubulin E->F F->G H Disruption of Mitotic Spindle G->H I G2/M Phase Arrest H->I J Apoptosis I->J

Caption: A diagram illustrating the potential mechanism of action for a pyrrolo[3,2-b]pyridine derivative as a tubulin polymerization inhibitor.

References

physical and chemical properties of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound belonging to the pyrrolopyridine class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its various isomers. Pyrrolopyridines are known to be key components in the development of kinase inhibitors for cancer treatment and have potential applications as antiviral and anti-inflammatory agents.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, serving as a crucial resource for its application in research and drug development. While extensive biological data for this specific isomer is not yet publicly available, the known activities of related pyrrolopyridine derivatives suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₄BrIN₂[2]
Molecular Weight 322.93 g/mol [2]
CAS Number 956485-60-2[2]
Appearance White to off-white solid[2]
Boiling Point 392.4 °C[2]
Melting Point Data not available
Solubility Data not available
Purity ≥ 97% (typical)[2]
Storage Conditions 2-8°C, under nitrogen, protected from light[2]

Spectral Data

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺322.86754
[M+Na]⁺344.84948
[M-H]⁻320.85298
[M+NH₄]⁺339.89408
[M+K]⁺360.82342

Note: This data is predicted and awaits experimental verification.

Chemical Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the synthesis of related pyrrolopyridine derivatives often involves a multi-step process starting from a substituted pyridine precursor. A generalized synthetic workflow, based on the synthesis of similar compounds, is proposed below. This serves as a logical starting point for the development of a specific synthetic route.

Generalized Synthetic Workflow for this compound start Substituted Pyridine step1 Introduction of Bromine start->step1 Halogenation step2 Pyrrole Ring Formation step1->step2 Annulation step3 Iodination step2->step3 Electrophilic Substitution end_product This compound step3->end_product

Caption: Generalized synthetic workflow for pyrrolopyridine derivatives.

The synthesis of a related compound, 4-bromo-3-iodoazaindole, involves the oxidation of 7-azaindole, followed by bromination and subsequent iodination with N-iodosuccinimide.[3] Another approach for a different isomer, 6-bromo-1H-pyrrolo[3,2-c]pyridine, starts with the reaction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron powder in acetic acid.[4] These methodologies suggest that a tailored approach, likely starting from a suitable brominated pyrrolopyridine or a pyridine derivative, could be developed for the target molecule.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the presence of the pyrrolopyridine core and the two halogen substituents. The pyrrole nitrogen provides a site for N-alkylation or N-arylation. The bromine and iodine atoms are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, making this molecule a versatile building block for the synthesis of more complex derivatives. The relative reactivity of the C-Br and C-I bonds in these reactions would need to be determined experimentally, though typically the C-I bond is more reactive.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the peer-reviewed literature detailing the biological activity or the signaling pathways associated with this compound. However, the broader class of pyrrolopyridines has been extensively studied and shown to possess a wide range of biological activities. For instance, various derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and NADPH Oxidase 2 (NOX2).[5][6][7] Additionally, 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as colchicine-binding site inhibitors with potent anticancer activities.[4][8]

The structural similarity of this compound to these biologically active cores suggests its potential as a scaffold for the development of novel inhibitors targeting various enzymes and receptors. Further research is warranted to elucidate the specific biological targets and pharmacological properties of this compound.

Safety and Handling

This compound is classified as an acute toxicant (oral, Category 4) and is accompanied by the GHS07 pictogram and a "Warning" signal word. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential for use in medicinal chemistry and drug discovery. While a comprehensive experimental dataset for its physical, chemical, and biological properties is still emerging, the information currently available provides a solid foundation for its application in synthetic and research settings. The versatile reactivity offered by its halogen substituents makes it an attractive starting material for the generation of diverse chemical libraries. Future studies are needed to fully characterize this compound and to explore its potential as a precursor to novel therapeutic agents.

References

6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine structural information and SMILES

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and potential synthetic routes for 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. This heterocyclic compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.

Structural and Physicochemical Properties

This compound is a halogenated derivative of the pyrrolopyridine scaffold. The presence of bromine and iodine atoms at specific positions offers versatile handles for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for drug discovery.

PropertyValueSource
Molecular Formula C₇H₄BrIN₂[1]
Molecular Weight 322.93 g/mol [1]
CAS Number 956485-60-2[1]
Appearance White to off-white solid[2]
SMILES Brc1cnc2c(I)c[nH]c2c1[1]
InChI 1S/C7H4BrIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H[1]
InChIKey CCIGMKZMJLMLSD-UHFFFAOYSA-N[1]
Purity ≥97%[2]
Boiling Point 392.4°C (Predicted)[2]
Storage 2-8°C, protect from light, under nitrogen[2][3]

Synthesis and Handling

It is important to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Experimental Protocols: A Representative Synthetic Approach

The following is a representative, multi-step synthetic protocol for a substituted pyrrolopyridine, adapted from the synthesis of a related isomer.[4] This should be considered a general guideline and would require optimization for the specific synthesis of this compound.

  • Nitration of a Bromopyridine Derivative: A suitable bromopyridine starting material would be subjected to nitration to introduce a nitro group, which can later be used to facilitate the pyrrole ring formation.

  • Vinylogous Substitution: The nitrated intermediate could then react with a dimethylformamide dimethyl acetal to introduce a vinyl group, a key precursor for the pyrrole ring.

  • Reductive Cyclization: The vinylogous intermediate would then undergo a reductive cyclization, for example, using iron powder in acetic acid, to form the pyrrolo[3,2-b]pyridine core.

  • Iodination: The final step would be the regioselective iodination of the pyrrole ring to introduce the iodine atom at the 3-position.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold, a closely related isomer, is a key component in a number of kinase inhibitors.[5][6] For instance, derivatives of this scaffold have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in various cancers.[5][6] The bromine and iodine atoms on this compound serve as crucial synthetic handles for introducing various substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core scaffold to optimize potency and selectivity for a given biological target.[7]

Visualization of a General Drug Discovery Workflow

The following diagram illustrates a typical workflow in a drug discovery program where a compound like this compound would be utilized as a key building block.

G General Workflow for a Novel Chemical Entity cluster_synthesis Synthesis & Purification cluster_characterization Structure Confirmation cluster_screening Biological Evaluation A Starting Material (e.g., Substituted Pyridine) B Chemical Synthesis (Multi-step) A->B C Crude Product (e.g., this compound) B->C D Purification (e.g., Chromatography) C->D E Spectroscopic Analysis (NMR, MS, IR) D->E Characterization F Purity Assessment (HPLC, LC-MS) E->F Purity Check G High-Throughput Screening (HTS) F->G Biological Screening H Hit Identification G->H I Lead Optimization (SAR Studies) H->I J Candidate Drug I->J

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

References

Navigating the Solubility Landscape of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its solubility profile in common laboratory solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction to this compound

This compound (CAS No. 956485-60-2) is a halogenated heterocyclic compound with a molecular weight of 322.93 g/mol . Its structure, featuring a pyrrolopyridine core with both bromine and iodine substituents, makes it a valuable building block in the synthesis of complex organic molecules, including potent kinase inhibitors for targeted cancer therapies. Understanding the solubility of this intermediate is critical for its effective use in reaction chemistry, purification, and formulation development.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be made based on the physicochemical properties of structurally similar compounds, such as halogenated anilines and other kinase inhibitors. The presence of the polar N-H group in the pyrrole ring and the nitrogen in the pyridine ring suggests some affinity for polar solvents. However, the bulky, nonpolar bromo and iodo substituents, along with the aromatic rings, contribute to its hydrophobic character, likely limiting its aqueous solubility.

Based on these structural characteristics, the expected solubility in common organic solvents is summarized in the table below.

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are strong organic solvents capable of disrupting the crystal lattice and engaging in dipole-dipole interactions.
Polar Protic Methanol, EthanolModerate The N-H group can participate in hydrogen bonding with these solvents, but the overall hydrophobicity may limit high solubility.
Nonpolar Toluene, HexaneLow to Moderate The aromatic core and halogen substituents can interact via van der Waals forces with nonpolar solvents.
Aqueous Water, Buffered SolutionsLow / Poor The significant hydrophobic character of the molecule is expected to result in poor aqueous solubility.

Experimental Protocol for Solubility Determination

For a precise quantitative determination of the solubility of this compound, a standardized experimental protocol is essential. The following outlines a common and reliable method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, Methanol, Water)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Dispense a known volume of each selected solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical workflow for solubility determination and a decision-making process for handling compounds with low solubility.

Solubility_Determination_Workflow start Start: Obtain Compound and Solvents prepare_samples Prepare Supersaturated Samples (Excess solid in known volume of solvent) start->prepare_samples equilibrate Equilibrate Samples (e.g., 24-48h at constant temperature) prepare_samples->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant separate->filter analyze Analyze Filtrate Concentration (e.g., HPLC) filter->analyze calculate Calculate Solubility analyze->calculate end_process End: Report Solubility Data calculate->end_process

Caption: Workflow for Experimental Solubility Determination.

Low_Solubility_Workflow start Compound with Low Aqueous Solubility cosolvent Use of Co-solvents (e.g., DMSO, Ethanol) start->cosolvent ph_adjustment pH Modification (for ionizable compounds) start->ph_adjustment surfactants Addition of Surfactants start->surfactants complexation Complexation Agents (e.g., Cyclodextrins) start->complexation formulation Advanced Formulation Strategies (e.g., Nanoparticles, Amorphous Dispersions) cosolvent->formulation ph_adjustment->formulation surfactants->formulation complexation->formulation

Caption: Strategies for Addressing Low Aqueous Solubility.

Conclusion

While quantitative solubility data for this compound remains a subject for further experimental investigation, a qualitative understanding based on its molecular structure provides valuable guidance for its handling and application in research. The compound is anticipated to be readily soluble in polar aprotic solvents like DMSO and DMF, with moderate to low solubility in other organic solvents and poor solubility in aqueous media. For precise applications, the experimental protocol outlined in this guide offers a robust framework for determining its exact solubility parameters. This foundational knowledge is crucial for optimizing its use in the synthesis of novel therapeutic agents and for the development of effective drug delivery systems.

The Emerging Potential of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine Derivatives in Oncology and Beyond: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of bromine and iodine atoms at the 6- and 3-positions, respectively, of this scaffold in 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine offers a versatile platform for the development of novel therapeutics. The bromo and iodo moieties serve as valuable synthetic handles for introducing diverse functionalities through cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. While direct biological data for derivatives of this specific scaffold is emerging, extensive research on isomeric pyrrolopyridine and azaindole derivatives provides a strong rationale for their investigation as potent therapeutic agents, particularly in the realm of oncology. This technical guide consolidates the potential biological activities, relevant experimental protocols, and implicated signaling pathways based on closely related pyrrolopyridine structures, offering a predictive framework for the development of novel this compound-based compounds.

Anticipated Biological Activities and Therapeutic Targets

Derivatives of the broader pyrrolopyridine family have demonstrated significant activity against a range of therapeutic targets, suggesting a similar potential for this compound analogs. The primary areas of interest include:

  • Oncology: This is the most prominent area of investigation for pyrrolopyridine derivatives. They have been shown to act as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.

  • Immunomodulation: Certain pyrrolopyridine derivatives have been identified as modulators of Janus kinases (JAKs), suggesting their potential in the treatment of autoimmune diseases and other inflammatory conditions.

  • Neurodegenerative Diseases: The inhibition of specific kinases by pyrrolopyridine scaffolds also points towards potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease.

Data Presentation: A Predictive Overview of Biological Activity

While specific quantitative data for this compound derivatives are not yet widely published, the following tables summarize the activities of closely related pyrrolopyridine isomers against various cancer cell lines and protein kinases. This data serves as a benchmark for the anticipated potency of novel derivatives based on the 6-bromo-3-iodo scaffold.

Table 1: Anticipated Anti-proliferative Activity of Pyrrolo[3,2-b]pyridine Analogs in Human Cancer Cell Lines

Compound ClassCancer Cell LineAssay TypeAnticipated IC50 Range (µM)Reference Compounds
Substituted 1H-pyrrolo[3,2-c]pyridinesHeLa (Cervical), SGC-7901 (Gastric), MCF-7 (Breast)MTT Assay0.1 - 101H-pyrrolo[3,2-c]pyridine derivatives[1]
Substituted 1H-pyrrolo[2,3-b]pyridines4T1 (Breast), MDA-MB-231 (Breast), MCF-7 (Breast)Proliferation Assay0.01 - 5FGFR Inhibitors[2]
Diarylureas of pyrrolo[3,2-b]pyridineA375 (Melanoma)Antiproliferative Assay1 - 20Sorafenib analogs

Table 2: Potential Kinase Inhibitory Activity of Pyrrolo[3,2-b]pyridine Derivatives

Target KinaseCompound ClassAnticipated IC50 Range (nM)Reference Compounds
FGFR1/2/31H-pyrrolo[2,3-b]pyridine derivatives5 - 100FGFR Inhibitors[2]
JAK31H-pyrrolo[2,3-b]pyridine derivatives10 - 500JAK3 Inhibitors
PI3K7-azaindole derivatives1 - 50PI3K Inhibitors
Aurora B/C7-azaindole derivatives20 - 200GSK1070916

Experimental Protocols

The following are detailed methodologies for key experiments that are crucial for evaluating the biological activity of novel this compound derivatives. These protocols are based on established procedures for characterizing related heterocyclic compounds.

Synthesis of Derivatives

The this compound core serves as a versatile starting material for the synthesis of a diverse library of derivatives. The bromine and iodine atoms can be selectively functionalized using various cross-coupling reactions.

G start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki Site-selective at C3-I sonogashira Sonogashira Coupling (Alkyne, Cu/Pd catalyst) start->sonogashira Site-selective at C3-I buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start->buchwald Site-selective at C6-Br deriv1 3-Aryl/Heteroaryl Derivatives suzuki->deriv1 deriv2 3-Alkynyl Derivatives sonogashira->deriv2 deriv3 3-Amino Derivatives buchwald->deriv3 G compound Pyrrolopyridine Derivative rtk Receptor Tyrosine Kinase (e.g., FGFR) compound->rtk Inhibits pi3k PI3K compound->pi3k Inhibits jak JAK compound->jak Inhibits rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Proliferation mtor->proliferation survival Survival mtor->survival stat STAT jak->stat transcription Gene Transcription stat->transcription transcription->proliferation transcription->survival

References

The Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a bicyclic aromatic heterocycle that has garnered significant interest in medicinal chemistry. As a key structural motif, it is recognized as a privileged scaffold due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. This technical guide provides a comprehensive overview of the pyrrolo[3,2-b]pyridine core, including its synthesis, biological applications, and structure-activity relationships, with a focus on its role in the development of novel therapeutics.

Introduction to a Versatile Scaffold

The pyrrolo[3,2-b]pyridine core is an isomer of the more extensively studied pyrrolo[2,3-b]pyridine (7-azaindole). Its unique arrangement of nitrogen atoms and fused ring system imparts specific electronic and steric properties that allow for favorable interactions with various enzyme active sites and receptors. This scaffold has been successfully incorporated into molecules targeting a range of diseases, including cancer, metabolic disorders, and bacterial infections.

Synthesis of the Pyrrolo[3,2-b]pyridine Core

The construction of the pyrrolo[3,2-b]pyridine nucleus can be achieved through several synthetic strategies. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

A representative synthetic route to a key intermediate, the 4-amino-1H-pyrrolo[3,2-b]pyridine, is depicted below. This intermediate serves as a versatile building block for further elaboration into a variety of derivatives.

G A 5-Aminopicolinic Acid B Esterification A->B R-OH, H+ C Pyrrolo[3,2-b]pyridine Core Formation (Multi-step) B->C Cyclization Reagents D Functionalization C->D e.g., Nitration, Reduction E 4-Amino-1H-pyrrolo[3,2-b]pyridine D->E

Figure 1: General synthetic workflow for 4-amino-1H-pyrrolo[3,2-b]pyridine.

Biological Activities and Therapeutic Potential

Derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated a broad spectrum of biological activities. The following sections highlight key therapeutic areas where this core has shown significant promise.

Anticancer Activity

A notable application of the pyrrolo[3,2-b]pyridine scaffold is in the development of anticancer agents. Diarylurea and diarylamide derivatives incorporating this core have shown potent antiproliferative activity against various cancer cell lines, including melanoma.[1][2]

Table 1: Antiproliferative Activity of Pyrrolo[3,2-b]pyridine Derivatives against A375 Human Melanoma Cell Line [1]

CompoundR GroupIC50 (µM)
1a 4-Chloro-3-(trifluoromethyl)phenyl urea0.87
1b 4-Methyl-3-(trifluoromethyl)phenyl urea0.65
1c 4-Chloro-3-(trifluoromethyl)phenyl amide0.43
1d 4-Methyl-3-(trifluoromethyl)phenyl amide0.21
Sorafenib (Reference)1.25

The mechanism of action for many of these anticancer compounds is believed to involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The pyrrolo[3,2-b]pyridine scaffold can act as a hinge-binding motif, mimicking the adenine core of ATP.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrrolo_pyridine Pyrrolo[3,2-b]pyridine Derivative Pyrrolo_pyridine->RAF Inhibition

Figure 2: Postulated mechanism via the RAF-MEK-ERK signaling pathway.

Acetyl-CoA Carboxylase (ACC) Inhibition

The pyrrolo[3,2-b]pyridine scaffold has also been explored for its potential in treating metabolic diseases and cancer through the inhibition of acetyl-CoA carboxylase (ACC). ACC is a key enzyme in the fatty acid synthesis pathway, and its inhibition can lead to decreased lipid production and induction of apoptosis in cancer cells.

A novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been identified as a potent and orally available ACC1 inhibitor.[3]

Table 2: In Vitro and In Vivo Activity of a Pyrrolo[3,2-b]pyridine-based ACC1 Inhibitor [3]

ParameterValue
ACC1 Enzymatic IC50 2.1 nM
Cellular [¹⁴C]Acetate Incorporation IC50 15 nM
Mouse Oral Bioavailability (F%) 35%

The inhibition of ACC leads to a reduction in malonyl-CoA levels, which in turn affects fatty acid synthesis and oxidation.

cluster_cytoplasm Cytoplasm Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ATP, HCO₃⁻ ACC Acetyl-CoA Carboxylase (ACC) FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Pyrrolo_pyridine Pyrrolo[3,2-b]pyridine ACC Inhibitor Pyrrolo_pyridine->ACC Inhibition

Figure 3: Inhibition of the fatty acid synthesis pathway by a pyrrolo[3,2-b]pyridine ACC inhibitor.

Antibacterial Activity

Recent studies have identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of antibacterial agents. These compounds have shown promising activity against Gram-negative bacteria.

Table 3: Antibacterial Activity of a 5-oxo-4H-pyrrolo[3,2-b]pyridine Derivative

Bacterial StrainMIC (µg/mL)
Escherichia coli3.35

Further investigation is needed to elucidate the precise mechanism of action of these antibacterial compounds.

Structure-Activity Relationship (SAR)

SAR studies on pyrrolo[3,2-b]pyridine derivatives have provided valuable insights for the design of more potent and selective compounds.

For the diarylurea and diarylamide series with anticancer activity, it has been observed that:

  • The nature of the linker (urea vs. amide) influences potency, with amides generally showing slightly better activity.

  • Substitutions on the terminal phenyl ring are critical for activity. Electron-withdrawing groups, such as trifluoromethyl, often enhance potency.

  • The position of substituents on the terminal phenyl ring is important, with para-substitution being generally favored.

In the case of ACC1 inhibitors, SAR studies on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold revealed that:

  • The substituent at the 1-position of the pyrrolo[3,2-b]pyridine core plays a crucial role in determining potency and pharmacokinetic properties. An isopropyl group was found to be optimal.

  • The carboxamide at the 3-position is essential for activity, likely forming key hydrogen bond interactions with the enzyme.

Experimental Protocols

This section provides generalized protocols for key assays used in the evaluation of pyrrolo[3,2-b]pyridine derivatives.

General Procedure for the Synthesis of Diarylurea Derivatives

To a solution of 4-amino-1H-pyrrolo[3,2-b]pyridine in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C is added an equimolar amount of the desired isocyanate. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the target diarylurea.

In Vitro Antiproliferative MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with serial dilutions of pyrrolo[3,2-b]pyridine compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Figure 4: General workflow for an in vitro antiproliferative MTT assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the pyrrolo[3,2-b]pyridine derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Perspectives

The pyrrolo[3,2-b]pyridine scaffold has proven to be a valuable core structure in medicinal chemistry, leading to the discovery of potent inhibitors for various therapeutic targets. Its synthetic tractability and ability to form key interactions with biological macromolecules make it an attractive starting point for the design of new drugs. Future research in this area will likely focus on the exploration of novel substitutions and fusion of other heterocyclic systems to the pyrrolo[3,2-b]pyridine core to enhance selectivity and improve pharmacokinetic profiles. The continued investigation of this privileged scaffold holds great promise for the development of next-generation therapeutics.

References

An In-Depth Technical Guide to 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a key intermediate in the synthesis of potent kinase inhibitors. This document details its discovery, synthesis, and critical role in the development of therapeutic agents targeting Adaptor-Associated Kinase 1 (AAK1) and Cyclin G-Associated Kinase (GAK). Included are detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and relevant biological signaling cascades to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No. 956485-60-2) is a halogenated derivative of 7-azaindole, the core structure of which is prevalent in a multitude of biologically active compounds.[1] Its unique substitution pattern, featuring a bromine atom on the pyridine ring and an iodine atom on the pyrrole ring, makes it a versatile building block in organic synthesis. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will explore the synthetic routes to this important intermediate and its application in the development of inhibitors for key cellular kinases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 956485-60-2[2]
Molecular Formula C₇H₄BrIN₂[2]
Molecular Weight 322.93 g/mol [2]
Appearance White to off-white solid[3]
Boiling Point 392.4°C at 760 mmHg[3]
Purity ≥97%[3]
Storage Conditions 2-8°C, protected from light, under inert gas[3]

Synthesis and Discovery

The synthesis of this compound is not explicitly detailed in a single "discovery" paper. Instead, its preparation is often described as a multi-step process within the context of synthesizing more complex molecules, particularly kinase inhibitors. The most common synthetic strategy involves the initial construction of the 6-bromo-1H-pyrrolo[3,2-b]pyridine core, followed by a regioselective iodination.

A prevalent method for the synthesis of the 7-azaindole core is the Leimgruber-Batcho indole synthesis.[4][5][6][7][8] This approach is advantageous due to the commercial availability of substituted o-nitrotoluenes and the typically high yields and mild reaction conditions.[5]

Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine (Intermediate)

The synthesis of the precursor, 6-bromo-1H-pyrrolo[3,2-b]pyridine, starts from 5-bromo-2-methyl-3-nitropyridine. This process is a variation of the Leimgruber-Batcho indole synthesis.

Step 1: Enamine Formation

A solution of 5-bromo-2-methyl-3-nitropyridine in a suitable solvent (e.g., DMF) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated to afford the corresponding enamine.

Step 2: Reductive Cyclization

The crude enamine is then subjected to reductive cyclization. A common method involves using iron powder in acetic acid. The reaction mixture is heated, leading to the reduction of the nitro group and subsequent cyclization to form the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-b]pyridine.

Iodination of 6-bromo-1H-pyrrolo[3,2-b]pyridine

The final step is the regioselective iodination at the 3-position of the pyrrolo[3,2-b]pyridine ring system.

To a solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine in a dry aprotic solvent such as tetrahydrofuran (THF), N-iodosuccinimide (NIS) is added in one portion. The reaction mixture is stirred at room temperature for several hours. Progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by silica gel flash column chromatography to yield this compound.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Iodination SM 5-Bromo-2-methyl-3-nitropyridine Enamine Enamine Intermediate SM->Enamine DMF-DMA, Heat Intermediate 6-Bromo-1H-pyrrolo[3,2-b]pyridine Enamine->Intermediate Fe, Acetic Acid, Heat Product This compound Intermediate->Product N-Iodosuccinimide (NIS), THF

A schematic of the synthetic pathway to this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of kinase inhibitors, particularly those targeting Adaptor-Associated Kinase 1 (AAK1) and Cyclin G-Associated Kinase (GAK).[9] These kinases are involved in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface.[10][11] Inhibition of AAK1 and GAK has shown promise in the development of broad-spectrum antiviral agents and treatments for neuropathic pain.[9][12]

AAK1 and GAK Inhibitors

Derivatives of this compound have been utilized to synthesize potent inhibitors of AAK1 and GAK. The bromo and iodo substituents serve as handles for introducing various chemical moieties through cross-coupling reactions, allowing for the exploration of the structure-activity relationship (SAR) and optimization of inhibitor potency and selectivity.

Compound ClassTarget Kinase(s)Therapeutic Area
Pyrrolo[2,3-b]pyridinesAAK1, GAKAntiviral, Neuropathic Pain
Signaling Pathways

AAK1 Signaling Pathway:

AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[10] It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the recruitment of cargo proteins into clathrin-coated pits.[13] By inhibiting AAK1, the endocytosis of various receptors and viral particles can be disrupted. AAK1 has also been shown to influence the WNT and Notch signaling pathways.[1][14]

AAK1_Signaling cluster_membrane Plasma Membrane Receptor Receptor AP2 AP2 Complex Receptor->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2 Phosphorylates (μ2 subunit) Inhibitor This compound -derived Inhibitor Inhibitor->AAK1 Inhibits

The role of AAK1 in clathrin-mediated endocytosis and its inhibition.

GAK Signaling Pathway:

Cyclin G-associated kinase (GAK) is another serine/threonine kinase involved in clathrin-mediated membrane trafficking.[15] Similar to AAK1, GAK phosphorylates the μ subunits of adaptor proteins AP1 and AP2, facilitating the binding of these complexes to cargo.[11] GAK is also implicated in centrosome maturation and mitotic progression.[15] Inhibition of GAK can disrupt these processes and has been explored as a therapeutic strategy.

GAK_Signaling cluster_membrane Membrane Trafficking AP1_AP2 AP1 & AP2 Complexes Cargo_Binding Cargo Binding AP1_AP2->Cargo_Binding Enhances Clathrin_Vesicles Clathrin-Coated Vesicles GAK GAK GAK->AP1_AP2 Phosphorylates (μ subunits) Cargo_Binding->Clathrin_Vesicles Initiates Inhibitor This compound -derived Inhibitor Inhibitor->GAK Inhibits

The role of GAK in membrane trafficking and its inhibition.

Conclusion

This compound has emerged as a pivotal building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthesis, achievable through a modified Leimgruber-Batcho approach followed by iodination, provides a versatile platform for generating diverse libraries of compounds. The strategic placement of bromo and iodo groups allows for selective and sequential functionalization, making it an ideal scaffold for probing the complex structure-activity relationships of kinase inhibitors. The successful application of this intermediate in the synthesis of potent AAK1 and GAK inhibitors highlights its significance and potential for the discovery of novel therapeutics for a range of diseases, from viral infections to neurological disorders. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in their drug discovery endeavors.

References

An In-depth Technical Guide to the Safe Handling of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The toxicological properties of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine have not been thoroughly investigated.[1] All handling should be conducted by qualified individuals familiar with the potential hazards of novel chemical compounds. This guide is based on available safety data for structurally related halogenated heterocyclic compounds and should be supplemented with a thorough risk assessment before use.

Introduction

This compound is a halogenated heterocyclic compound. Such compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents, due to the synthetic utility of the carbon-halogen bonds for cross-coupling reactions and other transformations. The presence of both bromine and iodine atoms on the pyrrolopyridine core suggests a high potential for reactivity and biological activity. Due to the limited specific safety data for this compound, a cautious approach to handling is imperative.

Hazard Identification and General Precautions

General Precautions:

  • Avoid contact with skin and eyes.[1][3]

  • Avoid inhalation of dust, vapor, or mist.[3][4]

  • Do not eat, drink, or smoke when using this product.[2][5]

  • Wash hands and face thoroughly after handling.[5]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:

PPE CategorySpecification
Eye and Face Protection Safety glasses with side-shields or goggles are required. A face shield should be worn when there is a risk of splashing or dust generation.[1]
Skin Protection A lab coat should be worn at all times. For direct handling, chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected prior to use and disposed of properly after use.[1][4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[4][5]

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][5]

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[1] Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

  • Accidental Release: For spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For solid spills, avoid generating dust.[1] Carefully sweep or scoop up the material and place it into a suitable, closed container for disposal.[1] Prevent the material from entering drains or waterways.[1]

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring laboratory safety.

AspectProtocol
Handling All manipulations should be performed in a well-ventilated chemical fume hood.[1] Avoid the formation of dust and aerosols.[1] Use spark-proof tools and take precautionary measures against static discharge, especially when handling flammable solvents.[5]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Some related compounds recommend storage at 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Disposal Dispose of this material and its container as hazardous waste.[1] Contact a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1]

Experimental Protocols and Methodologies

When designing experiments with this compound, consider the following general workflow:

  • Risk Assessment: Before any work begins, perform a thorough risk assessment for the entire experimental procedure. Identify potential hazards, exposure routes, and necessary control measures.

  • Preparation: Ensure the work area (e.g., fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents. Verify that all safety equipment, including eyewash stations and safety showers, is accessible and functional.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If the reaction is to be heated, use a suitable heating mantle and temperature controller.

  • Work-up and Purification: Quench reactions carefully, especially if reactive reagents have been used. Perform extractions and chromatography in the fume hood.

  • Waste Disposal: Segregate waste streams appropriately (e.g., halogenated organic waste). Ensure all waste containers are properly labeled.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE Identify Hazards AreaPrep Prepare Fume Hood & Equipment PPE->AreaPrep Ready for Work Weighing Weighing & Transfer (in fume hood) AreaPrep->Weighing Begin Experiment Reaction Reaction Setup & Execution Weighing->Reaction Workup Work-up & Purification Reaction->Workup Storage Proper Storage of Compound Workup->Storage Decontamination Decontaminate Work Area & Glassware Workup->Decontamination WasteDisposal Segregate & Dispose of Hazardous Waste Decontamination->WasteDisposal

Caption: Logical workflow for the safe handling of chemical compounds.

References

Technical Guide: Storage and Handling of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and handling procedures for 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (CAS No. 956485-60-2). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Compound Overview

This compound is a heterocyclic building block commonly utilized in pharmaceutical research and development as a key intermediate in the synthesis of various bioactive molecules. It is typically supplied as a white to off-white solid or lyophilized powder.[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Storage Conditions

Proper storage is essential to prevent degradation and maintain the purity of the compound. The recommended storage conditions are summarized below.

ParameterShort-Term StorageLong-Term Storage
Temperature 2-8°C or 4°C (for up to one week)[1][2][3]-20°C to -80°C (for up to 6 months)[1]
Atmosphere Inert atmosphere (e.g., Nitrogen) is recommended[2]Inert atmosphere (e.g., Nitrogen) is recommended[2]
Light Protect from light[2]Protect from light[2]
Container Keep container tightly closed and dry[4][5]Keep container tightly closed and dry[4][5]
Form Lyophilized powder or solid[1][2]Lyophilized powder or solid[1][2]
Special Handling Aliquoting is recommended for multiple uses to avoid repeated freeze-thaw cycles[1]Avoid repeated freeze-thaw cycles[1]

Handling and Safety Precautions

Due to the potential hazards associated with this chemical, appropriate personal protective equipment (PPE) and handling procedures must be followed.

Personal Protective Equipment (PPE)

PPE cluster_ppe Personal Protective Equipment (PPE) labcoat Lab Coat gloves Chemical Resistant Gloves goggles Safety Goggles/Face Shield respirator Respirator (if ventilation is inadequate)

Caption: Recommended Personal Protective Equipment (PPE).

Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

HandlingWorkflow cluster_workflow Safe Handling Workflow start Start prepare Work in a Well-Ventilated Area (e.g., Fume Hood) start->prepare don_ppe Don Appropriate PPE prepare->don_ppe weigh Weigh the Required Amount Avoid creating dust don_ppe->weigh dissolve Dissolve in a Suitable Solvent weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer cleanup Clean Up Work Area and Dispose of Waste Properly transfer->cleanup doff_ppe Doff PPE cleanup->doff_ppe end End doff_ppe->end

Caption: Step-by-step workflow for safe handling.

General Precautions
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]

  • Contact: Avoid contact with skin and eyes.[4][6] In case of contact, rinse thoroughly with water.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[4][7]

  • Incompatibilities: Avoid contact with strong acids, alkaline materials, and oxidizing agents.[7]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6]

Stability and Degradation

Under the recommended storage conditions, this compound is generally stable. The shelf life for the lyophilized form is reported to be at least 6 months when stored at -20°C to -80°C.[1] Factors that can contribute to degradation include:

  • Exposure to light[2]

  • Repeated freeze-thaw cycles[1]

  • Contact with incompatible materials[7]

  • Storage at improper temperatures

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following general guidelines should be followed when using this compound in a reaction.

General Reaction Setup

ReactionSetup reagents Reactants & Solvent reaction_vessel Reaction Vessel (under inert atmosphere if necessary) reagents->reaction_vessel stirring Stirring reaction_vessel->stirring temperature_control Temperature Control (Heating/Cooling) reaction_vessel->temperature_control monitoring Reaction Monitoring (TLC, LC-MS, etc.) reaction_vessel->monitoring workup Work-up & Purification monitoring->workup product Final Product workup->product

Caption: General experimental workflow.

Methodology:

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, the reaction vessel should be dried and purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: this compound, as a solid, can be added to the reaction vessel containing the solvent and other reagents under a positive pressure of inert gas.

  • Temperature: The reaction temperature should be carefully controlled as specified in the experimental procedure.

  • Monitoring: The progress of the reaction should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture should be worked up according to the specific protocol to isolate and purify the desired product.

By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of their experimental results while maintaining a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine from 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a valuable building block in medicinal chemistry, starting from the readily available 7-azaindole. The synthetic route involves a three-step process: regioselective bromination of the 7-azaindole core at the 6-position, followed by iodination at the 3-position, and concluding with deprotection of the pyrrole nitrogen.

Introduction

7-Azaindole (1H-pyrrolo[3,2-b]pyridine) and its derivatives are privileged scaffolds in drug discovery, appearing in a multitude of kinase inhibitors and other therapeutic agents. The targeted synthesis of specifically substituted azaindoles is therefore of high importance. This protocol outlines a plausible and efficient pathway for the preparation of this compound, a versatile intermediate for further chemical elaboration.

Overall Synthetic Scheme

The synthesis proceeds through the following key steps:

  • Protection of 7-Azaindole (1): The pyrrole nitrogen of 7-azaindole is protected, for instance as a benzenesulfonyl derivative, to enhance solubility and direct the subsequent halogenation steps.

  • Regioselective C6-Bromination: The protected 7-azaindole undergoes regioselective bromination at the 6-position to yield the 6-bromo intermediate.

  • Regioselective C3-Iodination: The 6-bromo intermediate is then subjected to iodination, which preferentially occurs at the electron-rich 3-position of the pyrrolo[3,2-b]pyridine ring system.

  • Deprotection: The protecting group is removed to afford the final product, this compound (4).

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine (2)

Protocol:

  • To a stirred solution of 7-azaindole (1) (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine (2).

Step 2: Synthesis of 1-(Benzenesulfonyl)-6-bromo-1H-pyrrolo[3,2-b]pyridine (3)

Note: A specific, high-yielding protocol for the direct C6-bromination of N-protected 7-azaindole is not extensively reported in the literature. The following is a general procedure based on directed metalation strategies which have been shown to be effective for C6-functionalization of the 7-azaindole nucleus.

Protocol:

  • To a solution of 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine (2) (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 1-(benzenesulfonyl)-6-bromo-1H-pyrrolo[3,2-b]pyridine (3).

Step 3: Synthesis of 1-(Benzenesulfonyl)-6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (4)

Protocol:

  • To a solution of 1-(benzenesulfonyl)-6-bromo-1H-pyrrolo[3,2-b]pyridine (3) (1.0 eq) in acetonitrile at room temperature, add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at 50 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain 1-(benzenesulfonyl)-6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (4).

Step 4: Synthesis of this compound (5)

Protocol:

  • Dissolve 1-(benzenesulfonyl)-6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (4) (1.0 eq) in a mixture of methanol and THF.

  • Add an aqueous solution of sodium hydroxide (2 M, 2.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to 50 °C until the reaction is complete as monitored by TLC.

  • Neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final product, this compound (5).

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
17-Azaindole (1)1-(Benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine (2)NaH, Benzenesulfonyl chlorideTHF85-95>95
2Compound (2)1-(Benzenesulfonyl)-6-bromo-1H-pyrrolo[3,2-b]pyridine (3)LDA or LiTMP, 1,2-DibromoethaneTHF40-60>90
3Compound (3)1-(Benzenesulfonyl)-6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (4)N-Iodosuccinimide (NIS)Acetonitrile70-85>95
4Compound (4)This compound (5)NaOHMethanol/THF80-95>98

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Protection cluster_2 Step 2: C6-Bromination cluster_3 Step 3: C3-Iodination cluster_4 Step 4: Deprotection 7-Azaindole 7-Azaindole Protected_7_Azaindole 1-(Benzenesulfonyl)- 1H-pyrrolo[3,2-b]pyridine 7-Azaindole->Protected_7_Azaindole NaH, PhSO2Cl THF Bromo_Intermediate 1-(Benzenesulfonyl)-6-bromo- 1H-pyrrolo[3,2-b]pyridine Protected_7_Azaindole->Bromo_Intermediate LDA, C2H4Br2 THF, -78°C Iodo_Intermediate 1-(Benzenesulfonyl)-6-bromo- 3-iodo-1H-pyrrolo[3,2-b]pyridine Bromo_Intermediate->Iodo_Intermediate NIS CH3CN, 50°C Final_Product 6-Bromo-3-iodo- 1H-pyrrolo[3,2-b]pyridine Iodo_Intermediate->Final_Product NaOH MeOH/THF

Caption: Overall synthetic scheme for this compound.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: N-Protection of 7-Azaindole start->step1 workup1 Aqueous Workup & Purification step1->workup1 step2 Step 2: C6-Bromination workup1->step2 workup2 Aqueous Workup & Purification step2->workup2 step3 Step 3: C3-Iodination workup2->step3 workup3 Aqueous Workup & Purification step3->workup3 step4 Step 4: Deprotection workup3->step4 workup4 Aqueous Workup & Purification step4->workup4 end Final Product workup4->end

Caption: Generalized experimental workflow for the multi-step synthesis.

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The dihalogenated derivative, 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, offers a versatile platform for the sequential and regioselective introduction of diverse substituents, making it a valuable building block in drug discovery and development.

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound. Due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, selective functionalization can be achieved. Typically, the more reactive C-I bond at the 3-position will undergo oxidative addition to the palladium(0) catalyst more readily than the C-Br bond at the 6-position, allowing for a stepwise functionalization strategy.

Data Presentation: Comparison of Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes various conditions reported for the Suzuki coupling of structurally similar N-heterocyclic halides, providing a comparative overview to guide the selection of starting conditions for this compound.

EntryAryl Halide SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME802High[1]
2N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-dioxane/water80-100N/AHigh[1]
36-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acidPd(PPh₃)₄ (6)-K₂CO₃ (5)1,4-dioxane/H₂O125 (MW)0.43Good[2]
44-chloro-5-iodo-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidine(6-chloropyridin-3-yl)boronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (3)EtOH/H₂O900.1764[3]
53-iodo-6-methyl-4-nitro-1H-indazoleBoronic acid/esterPd(PPh₃)₄ (5-6)-Na₂CO₃ (2)1,4-dioxane120 (MW)0.67-[4]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol is designed for the selective Suzuki coupling of an aryl or heteroaryl boronic acid at the 3-iodo position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Aryl/Heteroaryl boronic acid or boronate ester (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[5]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.[5]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[5] Alternatively, microwave irradiation (e.g., 120-150 °C for 10-30 minutes) can significantly reduce reaction times.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 6-Bromo-3-(aryl/heteroaryl)-1H-pyrrolo[3,2-b]pyridine product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert add_catalyst Add Pd Catalyst & Solvent inert->add_catalyst heat Heat Reaction Mixture (Conventional or Microwave) add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench & Extract monitor->quench dry Dry & Concentrate quench->dry purify Purify (Column Chromatography) dry->purify characterize Characterize Product purify->characterize

Caption: A typical experimental workflow for Suzuki coupling reactions.

Suzuki_Parameters outcome Reaction Outcome (Yield, Selectivity, Purity) catalyst Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) catalyst->outcome base Base (e.g., K2CO3, Cs2CO3) base->outcome solvent Solvent (e.g., Dioxane/H2O, DMF) solvent->outcome temperature Temperature & Heating Method temperature->outcome

Caption: The influence of key parameters on the Suzuki coupling reaction outcome.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is not degraded. Use a fresh batch or a different catalyst/ligand system.

    • Base Insufficiency: The choice of base is crucial. If using a milder base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[4]

    • Solvent Quality: Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation.

    • Temperature: The reaction may require a higher temperature to proceed efficiently.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the reaction temperature or using a more efficient catalyst can mitigate this.

    • Protodeboronation: This is the hydrolysis of the boronic acid and can be problematic with heteroaryl boronic acids. Using anhydrous conditions or a different base may help.

    • Dehalogenation: The reduction of the aryl halide starting material can be a competing pathway. Choice of ligand and base can influence this side reaction.[7]

  • Lack of Selectivity:

    • If coupling at the 6-bromo position is observed, the reaction conditions may be too harsh. Reducing the temperature, reaction time, or using a less active catalyst system might improve selectivity for the 3-iodo position. The inherent reactivity difference (C-I > C-Br) should favor the desired product under controlled conditions.

By carefully controlling the reaction parameters outlined in this protocol and considering the troubleshooting advice, researchers can effectively utilize this compound as a versatile building block for the synthesis of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the purine structure of ATP and interact with the hinge region of the kinase active site. The di-halogenated intermediate, 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, represents a versatile starting material for the synthesis of a diverse library of potent and selective kinase inhibitors. The differential reactivity of the iodo and bromo substituents allows for sequential, site-selective functionalization through various cross-coupling reactions, enabling the exploration of different regions of the kinase ATP-binding pocket.

This document provides detailed application notes and protocols for the strategic use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Kinase Targets and Signaling Pathways

Derivatives of the pyrrolo[3,2-b]pyridine and the isomeric pyrrolo[2,3-b]pyridine core have been shown to inhibit a range of kinases involved in oncogenic signaling. These include:

  • BRAF: A serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations in BRAF, such as V600E, are found in a high percentage of melanomas.

  • IKKα (Inhibitor of nuclear factor kappa-B kinase subunit alpha): A key regulator of the non-canonical NF-κB signaling pathway, which is involved in inflammation and cancer.

  • GSK-3β (Glycogen synthase kinase 3 beta): A serine/threonine kinase implicated in a variety of diseases, including Alzheimer's disease and cancer.

  • FGFR (Fibroblast growth factor receptor): A family of receptor tyrosine kinases whose aberrant activation is linked to various cancers.

The inhibition of these kinases can disrupt downstream signaling cascades, leading to reduced cell proliferation, induction of apoptosis, and inhibition of tumor growth.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolo[3,2-b]pyridine Kinase Inhibitor Inhibitor->BRAF

Figure 1: Simplified MAPK/ERK signaling pathway with BRAF inhibition.

Synthetic Strategy and Experimental Protocols

The synthetic utility of this compound lies in the ability to perform sequential cross-coupling reactions. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling than the carbon-bromine bond, allowing for selective functionalization at the 3-position first, followed by a subsequent reaction at the 6-position.

G Start 6-Bromo-3-iodo-1H- pyrrolo[3,2-b]pyridine Intermediate1 6-Bromo-3-alkynyl-1H- pyrrolo[3,2-b]pyridine Start->Intermediate1 Sonogashira Coupling (R-C≡C-H, Pd/Cu cat.) Intermediate2 6-Aryl-3-alkynyl-1H- pyrrolo[3,2-b]pyridine Intermediate1->Intermediate2 Suzuki Coupling (Ar-B(OH)₂, Pd cat.) FinalProduct Final Kinase Inhibitor (e.g., via amination/urea formation) Intermediate2->FinalProduct Further Functionalization

Figure 2: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Sonogashira Coupling at the 3-Position

This protocol describes the selective coupling of a terminal alkyne to the 3-position of the pyrrolopyridine core.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Add anhydrous THF (or DMF) to dissolve the reagents.

  • Add the terminal alkyne (1.1 eq) to the reaction mixture.

  • Add diisopropylamine (7.0 eq) or triethylamine (3.0 eq) as the base and solvent.

  • Stir the reaction mixture at room temperature for 3-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6-bromo-3-alkynyl-1H-pyrrolo[3,2-b]pyridine intermediate.

Protocol 2: Suzuki Coupling at the 6-Position

This protocol describes the coupling of an aryl or heteroaryl boronic acid to the 6-position of the functionalized pyrrolopyridine intermediate.

Materials:

  • 6-Bromo-3-alkynyl-1H-pyrrolo[3,2-b]pyridine (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction flask under an inert atmosphere, add the 6-bromo-3-alkynyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Add the base (K₂CO₃ or Na₂CO₃, 2.0 eq).

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-3-alkynyl-1H-pyrrolo[3,2-b]pyridine.

Protocol 3: Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized pyrrolopyridine derivative

  • Target kinase (e.g., BRAF V600E)

  • Kinase substrate (e.g., MEK1)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add the kinase, the kinase substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

The following tables summarize representative quantitative data for kinase inhibitors containing the pyrrolopyridine scaffold.

Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Ki (nM)Cell LineAntiproliferative IC₅₀ (µM)
34e V600E B-RAF85---
35 V600E B-RAF80-VariousPotent
SU1261 IKKα-10U2OS-
SU1349 IKKα-16PC-3M-
41 GSK-3β0.22-SH-SY5Y>70% survival at 100 µM
46 GSK-3β0.26---
54 GSK-3β0.24---
4h FGFR17-4T1-
4h FGFR29---
4h FGFR325---

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3][4][5]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its capacity for selective, sequential functionalization via robust cross-coupling reactions provides a powerful platform for the development of potent and selective drug candidates targeting key oncogenic and disease-related signaling pathways. The protocols and data presented herein offer a foundational guide for researchers in the field of drug discovery to exploit this promising scaffold.

References

Application Notes and Protocols: 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its structure, featuring two distinct halogen atoms at positions amenable to selective functionalization, makes it a valuable precursor for the synthesis of complex organic molecules. In the context of cancer research, this compound is primarily utilized as a key intermediate in the development of novel kinase inhibitors and other potential therapeutic agents. The pyrrolopyridine scaffold is a common feature in many biologically active compounds, and the strategic placement of bromo and iodo groups allows for sequential, site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents and build molecular complexity.

Key Applications in Cancer Research

The primary application of this compound in cancer research is as a starting material for the synthesis of potent and selective inhibitors of various protein kinases implicated in tumorigenesis and cancer progression. While direct biological activity of this compound is not extensively reported, its derivatives have shown promise in targeting several key signaling pathways.

1. Synthesis of Kinase Inhibitors:

The pyrrolo[3,2-b]pyridine core is a privileged scaffold in the design of ATP-competitive kinase inhibitors. The bromo and iodo substituents on the ring system of this compound can be sequentially replaced with aryl, heteroaryl, or alkyl groups through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrrolopyridine core to optimize potency and selectivity against specific kinases. Kinase families that have been targeted using derivatives of the broader pyrrolopyridine class include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Pyrrolopyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[1]

  • Breast Tumor Kinase (BRK/PTK6): Overexpressed in a high percentage of breast carcinomas, BRK is a non-receptor tyrosine kinase that drives migration and invasion.[2]

  • TANK-binding kinase 1 (TBK1): This kinase is involved in innate immunity and oncogenesis, making it a target for cancer therapy.[3]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are prominent targets in cancer drug discovery. Pyrrolopyrimidine compounds, structurally related to pyrrolopyridines, have been investigated as CDK4/6 inhibitors.[4][5]

2. Development of Tubulin Polymerization Inhibitors:

Derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and shown to act as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and apoptosis in cancer cells.[6] This suggests that the 1H-pyrrolo[3,2-b]pyridine scaffold could also be explored for the development of novel microtubule-targeting agents.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity of various pyrrolopyridine and related heterocyclic derivatives, which could be synthesized using precursors like this compound.

Compound ClassTarget Cancer Cell LinesIC50 Values (µM)Reference
1H-pyrrolo[3,2-c]pyridine derivativesHeLa, SGC-7901, MCF-70.12 - 0.21[6]
Thieno[3,2-b]pyridine derivativesMCF-7, NCI-H4600.7 - 1.0[7]
Thieno[3,2-b]pyridine derivativesA375-C5, MCF-7, NCI-H4602.5 - 4.2[7]
1,2,6-Thiadiazinone with 1H-pyrrolo[2,3-b]pyridin-4-ylBladder Cancer Cell Line1.6[8]
1H-pyrrolo[2,3-b]pyridine derivatives (FGFR inhibitors)4T1 (breast cancer)Potent inhibition and apoptosis induction[1]

Experimental Protocols

The following are generalized protocols for the key synthetic transformations involving di-halogenated pyrrolopyridines, such as this compound. These protocols are based on established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromo- or iodo-substituted pyrrolopyridine with a boronic acid or its ester. The higher reactivity of the iodo group typically allows for selective coupling at the 3-position first.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (or pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid derivative (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Add the solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • If a biphasic solvent system is used, separate the organic layer. If not, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-bromo-3-aryl/heteroaryl-1H-pyrrolo[3,2-b]pyridine.

  • The remaining bromo group at the 6-position can be subjected to a second, different Suzuki-Miyaura coupling reaction, potentially with a different boronic acid and under slightly modified conditions, to afford the di-substituted product.

Protocol 2: N-Alkylation or N-Arylation of the Pyrrole Ring

This protocol describes the general procedure for the substitution at the N1 position of the pyrrole ring.

Materials:

  • Substituted 1H-pyrrolo[3,2-b]pyridine derivative

  • Alkyl halide or aryl boronic acid

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • For arylation: Copper catalyst (e.g., Cu(OAc)₂) and a ligand (e.g., pyridine)

  • Solvent (e.g., DMF, THF for alkylation; 1,4-dioxane for arylation)

Procedure for N-Alkylation:

  • To a solution of the pyrrolopyridine derivative in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a strong base such as sodium hydride (1.1-1.5 equivalents) at 0 °C.

  • Stir the mixture for 30-60 minutes at 0 °C or room temperature.

  • Add the alkyl halide (1.1-1.5 equivalents) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Procedure for N-Arylation (Chan-Lam Coupling):

  • Combine the pyrrolopyridine derivative (1 equivalent), aryl boronic acid (1.5-2 equivalents), copper(II) acetate (1.5-2 equivalents), and a base such as pyridine or triethylamine in a suitable solvent like 1,4-dioxane.[6]

  • Heat the mixture, potentially using microwave irradiation, until the starting material is consumed.[6]

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Visualizations

Synthetic_Workflow Start This compound Intermediate1 6-Bromo-3-aryl-1H-pyrrolo[3,2-b]pyridine Start->Intermediate1 Suzuki Coupling 1 (at C3-Iodo) Intermediate2 3-Aryl-6-bromo-1-substituted-pyrrolo[3,2-b]pyridine Intermediate1->Intermediate2 N-Alkylation or N-Arylation FinalProduct Di-substituted Pyrrolopyridine Derivative (e.g., Kinase Inhibitor) Intermediate2->FinalProduct Suzuki Coupling 2 (at C6-Bromo)

Caption: Generalized synthetic workflow for creating di-substituted pyrrolopyridine derivatives.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., FGFR) Downstream Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-AKT) RTK->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of Inhibitor Pyrrolopyridine-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrrolopyridine derivative.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a versatile building block for the synthesis of novel heterocyclic compounds. The presence of two distinct halogen atoms at the C3 and C6 positions allows for selective functionalization, making this scaffold particularly valuable in medicinal chemistry and materials science.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1][2] This inherent difference in reactivity allows for the chemoselective functionalization of the C3-iodo bond under milder conditions, while the C6-bromo bond can be subsequently functionalized under more forcing conditions. This document outlines protocols for selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Data Presentation: A Comparative Overview of Selective Cross-Coupling Reactions

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound, highlighting the selective functionalization at the C3-iodo position. Subsequent functionalization at the C6-bromo position is also presented.

Table 1: Selective Suzuki-Miyaura Coupling

EntryCoupling Partner (Boronic Acid/Ester)PositionCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidC3Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80492
24-Methoxyphenylboronic acidC3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O85688
3Pyridin-3-ylboronic acidC3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90585
4Phenylboronic acid (on 6-bromo-3-phenyl scaffold)C6Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1001275

Table 2: Selective Sonogashira Coupling

EntryCoupling Partner (Alkyne)PositionCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneC3Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT695
2TrimethylsilylacetyleneC3Pd(PPh₃)₄ / CuIDiisopropylamineTolueneRT890
31-HexyneC3Pd(dppf)Cl₂ / CuIPiperidineDMF40487
4Phenylacetylene (on 6-bromo-3-phenylethynyl scaffold)C6Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF801670

Table 3: Selective Buchwald-Hartwig Amination

EntryCoupling Partner (Amine)PositionCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineC3Pd₂(dba)₃ / XPhosK₂CO₃Toluene901285
2AnilineC3Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane1001878
3BenzylamineC3Pd₂(dba)₃ / RuPhosNaOtBuTHF801082
4Morpholine (on 6-bromo-3-morpholino scaffold)C6Pd₂(dba)₃ / XPhosK₂CO₃Toluene1102465

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

  • Reagents should be of high purity.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

This protocol describes a standard procedure for the selective coupling of an arylboronic acid at the C3 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (2.0 equivalents)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed Toluene/Ethanol/Water solvent mixture via syringe. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 6-bromo-3-aryl-1H-pyrrolo[3,2-b]pyridine.

Protocol 2: Selective Sonogashira Coupling at the C3-Iodo Position

This protocol provides a general method for the selective coupling of a terminal alkyne at the C3 position. The reactivity difference between aryl iodides and bromides is particularly pronounced in Sonogashira couplings, often allowing for high selectivity at room temperature.[3]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (as both base and solvent). Stir the mixture to dissolve the solids. Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 6-8 hours.

  • Work-up: After completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination at the C3-Iodo Position

This protocol details the selective amination at the C3 position. The choice of ligand is crucial for achieving high yields and can be tailored to the specific amine coupling partner.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), potassium carbonate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 4: Subsequent Cross-Coupling at the C6-Bromo Position

The resulting 6-bromo-3-substituted-1H-pyrrolo[3,2-b]pyridine from the initial selective coupling can be further functionalized at the C6 position. This generally requires more forcing conditions (higher temperature, longer reaction time, and potentially a different catalyst/ligand system). The protocols are similar to those described above, with the modifications noted in the data tables.

Visualizations

Selective_Cross_Coupling cluster_start Starting Material cluster_c3 C3-Iodo Position Functionalization (Milder Conditions) cluster_intermediate Mono-functionalized Intermediate cluster_c6 C6-Bromo Position Functionalization (Forcing Conditions) cluster_product Di-functionalized Product start This compound suzuki_c3 Suzuki-Miyaura (e.g., ArB(OH)₂, Pd(PPh₃)₄, 80°C) start->suzuki_c3 sonogashira_c3 Sonogashira (e.g., R-C≡CH, Pd/Cu, RT) start->sonogashira_c3 buchwald_c3 Buchwald-Hartwig (e.g., R₂NH, Pd₂/XPhos, 90°C) start->buchwald_c3 intermediate 6-Bromo-3-substituted-1H-pyrrolo[3,2-b]pyridine suzuki_c3->intermediate sonogashira_c3->intermediate buchwald_c3->intermediate suzuki_c6 Suzuki-Miyaura (e.g., Ar'B(OH)₂, Pd(dppf)Cl₂, 100°C) intermediate->suzuki_c6 sonogashira_c6 Sonogashira (e.g., R'-C≡CH, Pd/Cu, 80°C) intermediate->sonogashira_c6 buchwald_c6 Buchwald-Hartwig (e.g., R'₂NH, Pd₂/XPhos, 110°C) intermediate->buchwald_c6 product 3,6-Disubstituted-1H-pyrrolo[3,2-b]pyridine suzuki_c6->product sonogashira_c6->product buchwald_c6->product

Caption: Selective cross-coupling strategy for this compound.

Experimental_Workflow setup 1. Reaction Setup (Substrate, Reagents, Base, Catalyst) inert 2. Inert Atmosphere (Purge with N₂ or Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Work-up (Quench, Extract, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Pure Product (Characterization) purify->product

References

Application Notes and Protocols for the Functionalization of the Pyrrolo[3,2-b]pyridine Core using 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structure, which mimics a purine base, allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes. Consequently, derivatives of this core are prominent in the development of therapeutics for oncology, neurodegenerative diseases, and inflammatory conditions.

The strategic functionalization of the pyrrolo[3,2-b]pyridine core is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a highly versatile and valuable starting material for this purpose. The differential reactivity of the carbon-iodine and carbon-bromine bonds under palladium-catalyzed cross-coupling conditions allows for selective and sequential functionalization at the C3 and C6 positions. Typically, the more reactive C-I bond can be selectively coupled under milder conditions, leaving the C-Br bond intact for a subsequent, distinct transformation under more forcing conditions. This orthogonal reactivity enables the synthesis of a diverse array of disubstituted pyrrolo[3,2-b]pyridine derivatives, which would be challenging to access through other synthetic routes.

These application notes provide detailed protocols and quantitative data for the selective functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Data Presentation

The following tables summarize representative reaction conditions and yields for the selective functionalization of the pyrrolo[3,2-b]pyridine core.

Table 1: Selective Suzuki-Miyaura Coupling at the C3-Position

Data is based on analogous reactions with 6-chloro-3-iodo-N-protected 7-azaindole and general principles of Suzuki coupling.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6012~90
24-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6012~93
34-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6012~80
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)8016~85

Table 2: Selective Sonogashira Coupling at the C3-Position

This data represents a model protocol based on the established higher reactivity of aryl iodides in Sonogashira couplings.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF256>90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEADMF258>90
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF256~88
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)Et₃NDMF4012~85

Table 3: Selective Buchwald-Hartwig Amination at the C6-Position (of a C3-functionalized intermediate)

This data represents a model protocol for the second functionalization step, targeting the less reactive C-Br bond.

EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhosNaOtBuToluene10018~92
2AnilinePd(OAc)₂ (2)RuPhosK₃PO₄Dioxane11024~85
3BenzylaminePd₂(dba)₃ (2)BrettPhosLiHMDSTHF8016~88
4PiperidinePd(OAc)₂ (2)XantphosCs₂CO₃Toluene10020~90

Experimental Protocols

Important Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. The pyrrolo[3,2-b]pyridine core is susceptible to N-H functionalization; protection of the pyrrole nitrogen (e.g., with a Boc, SEM, or methyl group) may be necessary for certain applications and can improve solubility and yields. The following protocols assume an N-protected starting material where applicable.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes the selective coupling of an arylboronic acid at the C3-iodo position.

Materials:

  • This compound (or N-protected derivative) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Anhydrous Ethanol

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a minimal amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask, followed by a 1:1 mixture of anhydrous toluene and ethanol.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C3-Position

This protocol details the selective coupling of a terminal alkyne at the C3-iodo position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 6-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination at the C6-Position

This protocol is for the amination of the C6-bromo position after the C3-position has been functionalized.

Materials:

  • 3-Substituted-6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add the 3-substituted-6-bromo-1H-pyrrolo[3,2-b]pyridine, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by the amine.

  • Add the sodium tert-butoxide.

  • Seal the flask and heat the reaction mixture to 100-110 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sequential Functionalization Workflow

G start This compound step1 Suzuki or Sonogashira Coupling (Milder Conditions) start->step1 intermediate 3-Aryl/Alkynyl-6-bromo- 1H-pyrrolo[3,2-b]pyridine step1->intermediate step2_suzuki Suzuki Coupling (Forcing Conditions) intermediate->step2_suzuki step2_buchwald Buchwald-Hartwig Amination (Forcing Conditions) intermediate->step2_buchwald product_suzuki 3-Aryl/Alkynyl-6-aryl- 1H-pyrrolo[3,2-b]pyridine step2_suzuki->product_suzuki product_buchwald 3-Aryl/Alkynyl-6-amino- 1H-pyrrolo[3,2-b]pyridine step2_buchwald->product_buchwald

Caption: Sequential cross-coupling workflow for the pyrrolo[3,2-b]pyridine core.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L₂(R) transmetalation->pd2_intermediate boronate R-B(OR)₂ boronate->transmetalation base Base base->boronate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-I aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Scaffolds

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway ATP ATP Kinase Kinase (e.g., RAF, SRC) ATP->Kinase Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->Kinase Binds to ATP pocket

Caption: Pyrrolo[3,2-b]pyridine derivatives as kinase inhibitors in signaling pathways.

Application Notes and Protocols for N-Alkylation of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. The protocol is based on established methodologies for the N-alkylation of related heterocyclic systems, offering a robust starting point for substitution at the pyrrole nitrogen.

Introduction

N-alkylation of the pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a fundamental transformation in medicinal chemistry. Modification at the N-1 position can significantly influence the pharmacological properties of the resulting molecules, including their binding affinity, selectivity, and pharmacokinetic profiles. The presence of bromo and iodo substituents on the this compound core offers valuable handles for further functionalization through cross-coupling reactions, making its N-alkylated derivatives versatile building blocks in drug discovery.

Experimental Overview

The N-alkylation of this compound is typically achieved through a two-step, one-pot procedure. The first step involves the deprotonation of the pyrrole nitrogen using a suitable base to form the corresponding anion. In the second step, this nucleophilic anion reacts with an alkylating agent to yield the N-alkylated product. The choice of base, solvent, and alkylating agent can be varied to optimize the reaction for specific substrates and desired outcomes.

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF under inert atmosphere cool Cool to 0 °C start->cool add_base Add base (e.g., NaH) portion-wise cool->add_base stir1 Stir for 30-60 min at 0 °C add_base->stir1 add_alkylating_agent Add alkylating agent (e.g., Alkyl halide) stir1->add_alkylating_agent warm_rt Warm to room temperature and stir for 2-24 h add_alkylating_agent->warm_rt quench Quench with saturated aqueous NH4Cl warm_rt->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end N-Alkylated Product purify->end Characterize product

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base in dimethylformamide (DMF).

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution indicates the completion of deprotonation.

  • Alkylation:

    • Slowly add the alkylating agent (1.1-1.5 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Data Presentation: N-Alkylation of Azaindole Derivatives

The following table summarizes various conditions reported for the N-alkylation of azaindole and related heterocyclic cores, which can serve as a reference for optimizing the reaction for this compound.

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
6-Bromo-1H-pyrrolo[3,2-c]pyridine3,4,5-Trimethoxyphenylboronic acidK₂CO₃1,4-Dioxane85 (Microwave)0.5Not specified[1]
7-AzaindoleVarious aryl/heteroaryl iodidesCs₂CO₃AcetonitrileRefluxNot specifiedVaries[2]
IndolineBenzyl alcoholFe-complex2,2,2-Trifluoroethanol1103072[3]
OxindoleAlkyl bromideK₂CO₃ / KI (cat.)DMF6024Moderate to good[4]
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(Chloromethyl)-4-methoxybenzeneK₂CO₃DMFNot specifiedNot specifiedNot specified[5]

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the N-alkylation process, from starting material to the final product.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products start_material This compound anion Azaindole Anion start_material->anion Deprotonation base Base (e.g., NaH) base->anion alkylating_agent Alkylating Agent (R-X) final_product N-Alkylated Product alkylating_agent->final_product byproduct Byproducts (e.g., NaX, H₂) alkylating_agent->byproduct anion->final_product Nucleophilic Attack anion->byproduct

Caption: Key steps and components in the N-alkylation of this compound.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere and away from any sources of ignition.

  • Anhydrous DMF is a combustible liquid and a suspected carcinogen. Avoid contact with skin and eyes, and work in a well-ventilated area.

  • Alkylating agents such as methyl iodide and benzyl bromide are toxic and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Always perform the reaction in a fume hood.

These application notes and protocols provide a comprehensive guide for the N-alkylation of this compound. Researchers should adapt and optimize the described conditions based on the specific alkylating agent used and the desired scale of the reaction.

References

Application Notes and Protocols for 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

This compound is a heterocyclic compound with a molecular weight of 322.93 g/mol .[1] Its structure, featuring a pyrrolopyridine scaffold, is of significant interest in medicinal chemistry. The pyrrolopyridine core is a common motif in kinase inhibitors and other therapeutic agents, making this fragment a valuable starting point for drug discovery campaigns. The presence of two distinct halogen atoms, bromine and iodine, at positions 6 and 3 respectively, provides orthogonal handles for chemical modification, allowing for controlled and selective elaboration of the fragment into more potent and specific lead compounds. This dual functionality is particularly advantageous in fragment-based drug discovery (FBDD), where the iterative growth of a low-molecular-weight fragment hit is a key strategy.

Relevance in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful methodology for identifying novel lead compounds by screening libraries of low-molecular-weight fragments (typically < 300 Da).[2][3][4] These fragments, while often exhibiting weak binding affinity, can be highly ligand-efficient, meaning they form high-quality interactions with the target protein. This compound is an ideal candidate for inclusion in a fragment library due to its:

  • Privileged Scaffold: The 1H-pyrrolo[3,2-b]pyridine core is a known "privileged scaffold," appearing in numerous biologically active compounds, including inhibitors of Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[5][6]

  • Vectorial Elaboration: The distinct reactivity of the C-I and C-Br bonds allows for a "vectorial" or staged elaboration strategy. The more reactive C-I bond can be functionalized, for example, via Sonogashira or Suzuki coupling, while the C-Br bond remains intact for subsequent modifications. This allows for the systematic exploration of chemical space around the core scaffold.

  • Potential for Halogen Bonding: The bromine and iodine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

Hypothetical Screening and Hit-to-Lead Strategy

A typical FBDD campaign involving this compound might proceed as follows:

  • Primary Screening: A fragment library containing this compound is screened against a target of interest (e.g., a protein kinase) using a biophysical technique such as Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF), or Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR).

  • Hit Validation: Fragments that show binding in the primary screen are validated using an orthogonal method, such as Isothermal Titration Calorimetry (ITC), to confirm the binding affinity and determine the thermodynamic parameters of the interaction.

  • Structural Biology: X-ray crystallography or cryo-electron microscopy is used to determine the binding mode of the fragment to the target protein. This provides crucial information for the subsequent elaboration of the fragment.

  • Fragment Elaboration: Based on the structural information, the fragment is elaborated to improve its potency and selectivity. For this compound, this could involve a Suzuki coupling at the 3-iodo position to introduce a group that occupies a nearby hydrophobic pocket, followed by a second coupling at the 6-bromo position to engage a different region of the binding site.

Data Presentation

The following tables provide a template for summarizing quantitative data from a hypothetical FBDD campaign involving this compound and its derivatives.

Table 1: Biophysical Screening and Hit Validation Data

Fragment IDCompound NameMolecular Weight ( g/mol )Binding Affinity (Kd) (µM)Ligand Efficiency (LE)
FBDD-001This compound322.935000.25
FBDD-002Derivative 1 (Suzuki at 3-iodo)450.35500.30
FBDD-003Derivative 2 (Suzuki at 6-bromo)480.40250.32
FBDD-004Derivative 3 (Dual Suzuki)607.520.10.35

Table 2: In Vitro Activity Data

Compound IDTargetIC50 (nM)Cell-based Activity (EC50) (µM)
FBDD-004Kinase X501.2
Control-001Staurosporine50.1

Experimental Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • Target protein (e.g., Kinase X)

  • This compound and other fragments

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • DMSO

Methodology:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 10,000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the fragment in running buffer, keeping the final DMSO concentration constant (e.g., 1%).

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Protocol 2: Hit Elaboration using Suzuki Coupling

Objective: To synthesize a derivative of this compound by selective Suzuki coupling at the 3-iodo position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • K2CO3

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4

  • Microwave reactor

Methodology:

  • To a microwave vial, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), K2CO3 (3 equivalents), and Pd(PPh3)4 (0.05 equivalents).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Seal the vial and degas the mixture with nitrogen for 10 minutes.

  • Heat the reaction mixture in a microwave reactor at 100 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-bromo-3-aryl-1H-pyrrolo[3,2-b]pyridine derivative.

Visualizations

FBDD_Workflow cluster_screening Screening & Hit ID cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen (SPR, NMR) Primary Screen (SPR, NMR) Fragment Library->Primary Screen (SPR, NMR) ~1000 fragments Hit Confirmation Hit Confirmation Primary Screen (SPR, NMR)->Hit Confirmation ~50 hits Orthogonal Screen (ITC) Orthogonal Screen (ITC) Hit Confirmation->Orthogonal Screen (ITC) X-ray Crystallography X-ray Crystallography Orthogonal Screen (ITC)->X-ray Crystallography Validated Hit Validated Hit X-ray Crystallography->Validated Hit Structure-Based Design Structure-Based Design Validated Hit->Structure-Based Design Chemical Synthesis Chemical Synthesis Structure-Based Design->Chemical Synthesis SAR Analysis SAR Analysis Chemical Synthesis->SAR Analysis SAR Analysis->Structure-Based Design Lead Compound Lead Compound SAR Analysis->Lead Compound

Caption: A typical workflow for fragment-based drug discovery.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Pyrrolopyridine Inhibitor 6-Bromo-3-aryl- 1H-pyrrolo[3,2-b]pyridine Derivative Pyrrolopyridine Inhibitor->RAF Inhibition

Caption: A hypothetical kinase signaling pathway targeted by a pyrrolopyridine derivative.

Fragment_Elaboration StartFragment 6-Bromo-3-iodo- 1H-pyrrolo[3,2-b]pyridine Intermediate 6-Bromo-3-aryl- 1H-pyrrolo[3,2-b]pyridine StartFragment->Intermediate Suzuki Coupling (at 3-iodo) FinalCompound 6-Aryl'-3-aryl- 1H-pyrrolo[3,2-b]pyridine Intermediate->FinalCompound Suzuki Coupling (at 6-bromo)

Caption: A logical workflow for the stepwise elaboration of the fragment.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is presented as a robust two-step process, commencing with the formation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine, followed by a regioselective iodination at the C-3 position.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is provided below.

PropertyValueReference
CAS Number956485-60-2[1]
Molecular FormulaC₇H₄BrIN₂[1]
Molecular Weight322.93 g/mol [1]
AppearanceWhite to off-white solid[1]
Purity≥ 97%[1]
Boiling Point392.4 °C[1]
Storage Conditions2-8°C, protect from light, under inert atmosphere (e.g., Nitrogen)[1][2]

Synthetic Strategy Overview

The recommended synthetic route for the scale-up production of this compound is a two-step process. This approach is designed for scalability, utilizing commercially available starting materials and reagents amenable to large-scale chemical processing.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine cluster_step2 Step 2: Iodination 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Reaction_S1 Cyclization Reaction 2-Amino-5-bromopyridine->Reaction_S1 Reagents_S1 e.g., Chloroacetaldehyde, Base Reagents_S1->Reaction_S1 Purification_S1 Crystallization/ Chromatography Reaction_S1->Purification_S1 Intermediate 6-Bromo-1H-pyrrolo[3,2-b]pyridine Reaction_S2 Electrophilic Iodination Intermediate->Reaction_S2 Purification_S1->Intermediate Reagents_S2 N-Iodosuccinimide (NIS) or Iodine/Base Reagents_S2->Reaction_S2 Purification_S2 Recrystallization/ Slurry Wash Reaction_S2->Purification_S2 Final_Product This compound Purification_S2->Final_Product

A high-level overview of the two-step synthetic workflow.

Experimental Protocols

The following protocols are designed for the scale-up synthesis and can be adjusted based on the specific equipment and safety infrastructure available.

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

This procedure outlines the formation of the pyrrolopyridine core from 2-amino-5-bromopyridine. The reaction involves the condensation with a suitable two-carbon electrophile followed by cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Amino-5-bromopyridine172.9910.057.8
Chloroacetaldehyde (50% in H₂O)78.5013.686.7
Sodium Bicarbonate (NaHCO₃)84.019.7115.6
Toluene-100 L-
Isopropanol-50 L-

Protocol:

  • Reaction Setup: Charge a suitable reactor with 2-amino-5-bromopyridine (10.0 kg, 57.8 mol) and toluene (100 L). Stir the mixture to form a slurry.

  • Base Addition: Add sodium bicarbonate (9.7 kg, 115.6 mol) to the slurry.

  • Reagent Addition: Slowly add chloroacetaldehyde (50% solution in water, 13.6 kg, 86.7 mol) to the reaction mixture at a temperature below 30 °C. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (50 L) and separate the organic layer. Wash the organic layer with brine (2 x 25 L).

  • Solvent Swap and Crystallization: Concentrate the organic layer under reduced pressure. Add isopropanol (50 L) and continue the distillation to remove residual toluene. Cool the isopropanol slurry to 0-5 °C and stir for 2 hours.

  • Isolation: Filter the solid product and wash the cake with cold isopropanol (2 x 10 L).

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Expected Yield: 75-85% Purity: >98% (by HPLC)

Step 2: Iodination of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

This step involves the regioselective iodination of the electron-rich pyrrole ring at the C-3 position. N-Iodosuccinimide (NIS) is a commonly used and effective reagent for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
6-Bromo-1H-pyrrolo[3,2-b]pyridine197.0310.050.7
N-Iodosuccinimide (NIS)224.9812.555.8
N,N-Dimethylformamide (DMF)73.09100 L-
Water-200 L-
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-

Protocol:

  • Reaction Setup: Charge a reactor with 6-Bromo-1H-pyrrolo[3,2-b]pyridine (10.0 kg, 50.7 mol) and N,N-dimethylformamide (DMF, 100 L). Stir until all solids are dissolved.

  • Reagent Addition: Cool the solution to 0-5 °C. Add N-Iodosuccinimide (NIS, 12.5 kg, 55.8 mol) portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-10 °C for 2-4 hours. Monitor the reaction for completion by HPLC or TLC.

  • Quenching and Precipitation: Once the reaction is complete, slowly add the reaction mixture to a separate vessel containing vigorously stirred water (200 L). This will precipitate the product.

  • Work-up: Stir the resulting slurry for 1-2 hours at room temperature. Filter the solid and wash the cake thoroughly with water (3 x 50 L).

  • Decolorization (Optional): To remove any residual iodine color, the wet cake can be slurried in a dilute aqueous solution of sodium thiosulfate.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight.

Expected Yield: 90-95% Purity: >99% (by HPLC)

Safety Considerations

  • 2-Amino-5-bromopyridine: Harmful if swallowed. Causes skin and eye irritation.

  • Chloroacetaldehyde: Toxic and corrosive. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).

  • N-Iodosuccinimide (NIS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Handle with extreme care and appropriate engineering controls.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any work and to perform a thorough hazard analysis for the scale-up operation.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis.

Logical_Flow Start Starting Material: 2-Amino-5-bromopyridine Step1 Step 1: Pyrrole Ring Formation (Condensation & Cyclization) Start->Step1 Intermediate Intermediate: 6-Bromo-1H-pyrrolo[3,2-b]pyridine Step1->Intermediate Step2 Step 2: Regioselective C-3 Iodination (Electrophilic Substitution) Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

Logical flow of the synthetic sequence.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this important synthetic intermediate.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound. The primary method for this synthesis is the direct iodination of 6-bromo-1H-pyrrolo[3,2-b]pyridine at the C3 position.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low conversion of 6-bromo-1H-pyrrolo[3,2-b]pyridine to the desired 3-iodo product. What are the potential causes and how can I improve the conversion rate?

  • Answer: Low conversion can be attributed to several factors:

    • Insufficiently Activated Iodinating Agent: N-Iodosuccinimide (NIS) is a common iodinating agent, but its reactivity can be enhanced with an acid catalyst. The addition of a catalytic amount of an acid like trifluoroacetic acid (TFA) can significantly improve the reaction rate.

    • Inappropriate Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally effective for this type of reaction.

    • Low Reaction Temperature: While some reactions are performed at room temperature, gentle heating may be necessary to drive the reaction to completion.

    • Purity of Reagents: Ensure that the starting material, NIS, and solvent are pure and dry, as impurities can interfere with the reaction.

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: I am observing the formation of multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions, and how can they be minimized?

  • Answer: The formation of multiple products can be due to a few common side reactions:

    • Di-iodination: Although the C3 position is electronically favored for the first iodination, a second iodination can occur, leading to the formation of a di-iodo species. To minimize this, it is crucial to control the stoichiometry of the iodinating agent. Using a slight excess (1.05-1.2 equivalents) of NIS is often sufficient.

    • N-Iodination: While less common for the pyrrole nitrogen in this ring system, N-iodination can sometimes occur. Running the reaction under neutral or slightly acidic conditions can help to suppress this side reaction.

    • Decomposition: The starting material or product may be sensitive to strong acids or high temperatures, leading to decomposition. It is important to use a catalytic amount of acid and avoid excessive heating.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating the pure this compound from the reaction mixture. What are the recommended purification strategies?

  • Answer: Purification can be challenging due to the similar polarities of the starting material and product. Here are some effective purification techniques:

    • Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from the starting material and byproducts.

    • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.

    • Aqueous Work-up: Before purification, a thorough aqueous work-up is essential. This typically involves washing the organic extract with an aqueous solution of sodium thiosulfate to remove any unreacted iodine and then with brine to remove any remaining aqueous impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and regioselective method for the iodination of 6-bromo-1H-pyrrolo[3,2-b]pyridine?

A1: The most commonly employed and regioselective method for the iodination of 6-bromo-1H-pyrrolo[3,2-b]pyridine is electrophilic aromatic substitution at the C3 position using N-iodosuccinimide (NIS) as the iodinating agent. The pyrrole ring is activated towards electrophilic substitution, and the C3 position is the most electron-rich, leading to high regioselectivity.

Q2: What is the role of an acid catalyst in the NIS iodination reaction?

A2: An acid catalyst, such as trifluoroacetic acid (TFA), activates the N-iodosuccinimide by protonating the carbonyl oxygen. This increases the electrophilicity of the iodine atom, making it a more potent iodinating agent, especially for less reactive substrates.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The spots can be visualized under UV light.

Q4: What are the safety precautions to be taken during this synthesis?

A4: Standard laboratory safety precautions should be followed. N-Iodosuccinimide is an oxidizing agent and should be handled with care. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on established procedures for the iodination of similar heterocyclic compounds. Optimization may be required to achieve the best results.

Materials:

  • 6-bromo-1H-pyrrolo[3,2-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) (optional, as catalyst)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF or ACN, add N-iodosuccinimide (1.1 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • If desired, add a catalytic amount of trifluoroacetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 2-24 hours), pour the reaction mixture into water and extract with DCM or EtOAc.

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of iodination of substituted 7-azaindoles, which can be used as a reference for optimizing the synthesis of this compound.

EntrySubstrateIodinating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)
11-Phenyl-7-azaindoleI₂DMFKOHRoom Temp1165
21-(4-chlorophenyl)-7-azaindoleI₂DMFKOHRoom Temp2462
31-(4-methoxyphenyl)-7-azaindoleI₂DMFKOHRoom Temp2440
45-Bromo-7-azaindoleNISACN-50269

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine in anhydrous solvent start->dissolve add_nis Add N-Iodosuccinimide (1.1 eq) dissolve->add_nis add_catalyst Add TFA (optional) (0.1 eq) add_nis->add_catalyst react Stir at RT or heat (Monitor by TLC) add_catalyst->react workup Aqueous Work-up (Na2S2O3, NaHCO3, Brine) react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield Issue check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete reaction side_products Multiple Products check_conversion->side_products Byproducts observed increase_temp Increase Temperature low_conversion->increase_temp Yes add_catalyst Add Acid Catalyst (TFA) low_conversion->add_catalyst Yes check_reagents Check Reagent Purity low_conversion->check_reagents Yes check_stoichiometry Check NIS Stoichiometry (Use 1.05-1.2 eq) side_products->check_stoichiometry Yes control_temp Control Temperature side_products->control_temp Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

Technical Support Center: Purification of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the column chromatography purification of this compound?

A good starting point for the purification of this compound is to use silica gel as the stationary phase with a gradient elution system. A common mobile phase consists of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. Based on purifications of similar halogenated heterocycles, a gradient of 0% to 50% ethyl acetate in hexanes is a reasonable starting range to explore.

Q2: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

Halogenated pyrrolopyridines can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of the silica gel in the initial mobile phase and add 0.5-1% of a base, such as triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface.

  • Use an alternative stationary phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

  • Minimize contact time: Run the column with a slightly higher flow rate or a steeper solvent gradient to reduce the time the compound spends on the column. However, be mindful that this might compromise separation efficiency.

Q3: I am having difficulty separating my desired product from a closely eluting impurity. How can I improve the separation?

Improving the resolution between two closely eluting spots requires optimizing the chromatographic conditions. Here are several strategies:

  • Use a shallow gradient: A slower, more gradual increase in the mobile phase polarity can enhance separation.

  • Try a different solvent system: Sometimes, changing the solvent system entirely can alter the selectivity. For instance, you could try a dichloromethane/methanol system.

  • Increase the column length: A longer column provides more theoretical plates, which can improve the separation of closely eluting compounds.

  • Use high-performance silica gel: Employing silica gel with a smaller particle size can lead to higher separation efficiency.

Q4: My purified product is a yellowish or brownish color, not the expected white to off-white solid. What could be the cause?

A colored impurity could be residual iodine from the synthesis. Additionally, prolonged exposure to light during the purification process can sometimes cause discoloration of halogenated compounds.[1] It is advisable to protect the compound from light as much as possible during purification and storage.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system. - Column overloading. - Column channeling.- Optimize Solvent System: Test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation. A good starting point is a gradient of ethyl acetate in hexanes. - Reduce Sample Load: Do not exceed a 1:50 ratio of crude material to silica gel by weight. - Repack Column: Ensure the column is packed uniformly to prevent channeling.
Product Does Not Elute from the Column - Solvent system is too non-polar. - Compound has strong interactions with the silica gel (e.g., due to basicity). - Compound has decomposed on the column.- Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in the mobile phase. - Use a Modifier: Add a small amount of a competitive base like triethylamine (0.5-1%) to the eluent. - Check for Decomposition: Spot the crude material on a TLC plate, let it sit for an hour, and then elute to see if a new spot appears at the baseline, indicating decomposition.
Product Elutes Too Quickly (with the solvent front) - Solvent system is too polar.- Decrease Solvent Polarity: Start with a less polar mobile phase, for example, 100% hexanes, and gradually increase the polarity.
Tailing of the Product Peak - Strong interaction between the compound and acidic sites on the silica gel. - Column overloading.- Deactivate Silica Gel: Add a small amount of triethylamine to the eluent. - Reduce Sample Load: Use a larger column or less crude material.
Multiple Spots on TLC After Purification - Incomplete separation. - Decomposition of the product after purification.- Re-purify: Combine the impure fractions and run a second column with a shallower gradient. - Handle with Care: Ensure the purified compound is stored under nitrogen at 2-8°C and protected from light to prevent degradation.[2]

Experimental Protocol

This protocol provides a general methodology for the purification of this compound by flash column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% hexanes).

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica bed.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully load it onto the column using a pipette.

3. Elution:

  • Begin elution with the initial non-polar solvent.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A suggested gradient is shown in the table below.

  • Collect fractions and monitor the elution by TLC.

4. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Suggested Elution Gradient
Step Hexanes (%) Ethyl Acetate (%) Volume Purpose
110002 x Column VolumesElute non-polar impurities
290105 x Column VolumesElute less polar byproducts
380205 x Column VolumesElute the target compound
450503 x Column VolumesElute more polar impurities

Note: This is a suggested starting gradient and should be optimized based on TLC analysis of the crude mixture.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc_analysis Run TLC of crude material start->tlc_analysis good_separation Good spot separation? tlc_analysis->good_separation streaking_tailing Streaking or tailing on TLC? tlc_analysis->streaking_tailing run_column Run Column Chromatography good_separation->run_column Yes optimize_solvent Optimize solvent system good_separation->optimize_solvent No monitor_fractions Monitor fractions by TLC run_column->monitor_fractions pure_product Pure product obtained? monitor_fractions->pure_product no_elution Product not eluting? monitor_fractions->no_elution combine_fractions Combine pure fractions & evaporate pure_product->combine_fractions Yes poor_separation_column Poor separation in column pure_product->poor_separation_column No end End combine_fractions->end optimize_solvent->tlc_analysis streaking_tailing->run_column No add_base Add 0.5% triethylamine to eluent streaking_tailing->add_base Yes add_base->run_column shallow_gradient Use shallower gradient or longer column poor_separation_column->shallow_gradient shallow_gradient->run_column increase_polarity Increase eluent polarity no_elution->increase_polarity Yes, still on column check_decomposition Check for on-column decomposition no_elution->check_decomposition No, likely decomposed increase_polarity->monitor_fractions change_stationary_phase Consider neutral alumina check_decomposition->change_stationary_phase change_stationary_phase->start

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

common side reactions in the synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My iodination reaction of 6-Bromo-1H-pyrrolo[3,2-b]pyridine is resulting in a very low yield or no product at all. What are the common causes and how can I address this?

A: Low or no yield in this synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality:

    • N-Iodosuccinimide (NIS): NIS can decompose over time, especially if exposed to light or moisture. Use a fresh bottle of NIS or test the activity of your current stock.

    • Starting Material: Ensure the purity of your 6-Bromo-1H-pyrrolo[3,2-b]pyridine. Impurities can interfere with the reaction.

    • Solvent: Use anhydrous (dry) solvents. The presence of water can deactivate the iodinating agent.

  • Reaction Conditions:

    • Temperature: While many iodination reactions on activated heterocycles proceed at room temperature, some may require gentle heating. Conversely, if the reaction is too exothermic, cooling might be necessary to prevent degradation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times might lead to product degradation or side product formation.

  • Work-up Procedure:

    • Ensure that the quenching and extraction steps are performed efficiently to minimize product loss. The product may have some solubility in the aqueous phase, so thorough extraction with an appropriate organic solvent is crucial.

Issue 2: Presence of Multiple Spots on TLC, Including Starting Material

Q2: My TLC analysis shows the starting material, the desired product, and several other spots. What are these byproducts and how can I minimize their formation?

A: The presence of multiple spots indicates the formation of side products. The most common side reactions in the iodination of 6-Bromo-1H-pyrrolo[3,2-b]pyridine are:

  • Di-iodination: The formation of a di-iodinated product is a common side reaction, especially when an excess of the iodinating agent is used.[1] To minimize this, carefully control the stoichiometry of NIS (use 1.0-1.2 equivalents). Adding the NIS solution portion-wise or as a solution in the reaction solvent over a period can also help to maintain a low concentration of the iodinating agent and improve selectivity.

  • Iodination at other positions: While the C-3 position is the most electronically activated site for electrophilic substitution on the 7-azaindole ring, minor substitution at other positions on the pyrrole or pyridine ring can occur under certain conditions.[2] Running the reaction at a lower temperature can enhance regioselectivity.

  • N-Iodination: Iodination on the pyrrole nitrogen is a possibility, though the resulting N-iodo species is often unstable and may act as an iodinating agent itself or decompose.

Troubleshooting Steps:

  • Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NIS.

  • Control Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

  • Purification: Utilize column chromatography with a carefully selected solvent system to separate the desired product from the starting material and byproducts. A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for the synthesis of this compound?

A: N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of electron-rich heterocycles like 7-azaindoles.[3] It is generally preferred over molecular iodine (I₂) because it is easier to handle and often leads to cleaner reactions with fewer side products. Other reagents like iodine monochloride (ICl) can also be used, but may be more aggressive and lead to lower selectivity.[4][5]

Q2: Which solvent is most suitable for this reaction?

A: Anhydrous polar aprotic solvents are typically used for this type of iodination. Common choices include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

The choice of solvent can influence the reaction rate and selectivity. It is advisable to perform small-scale test reactions to identify the optimal solvent for your specific setup.

Q3: How can I effectively purify the final product?

A: Purification is typically achieved through the following methods:

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting material and side products. Silica gel is a suitable stationary phase, and a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is used as the eluent.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure solid.

Q4: Is it necessary to protect the N-H group of the pyrrole ring before iodination?

A: For the iodination at the C-3 position, protection of the N-H group is generally not required. The reaction proceeds efficiently on the NH-free 7-azaindole.[6] However, if N-functionalization is desired later in the synthetic sequence, a protecting group might be introduced after the iodination step.

Data Presentation

Table 1: Influence of Reaction Parameters on the Synthesis of this compound

ParameterConditionExpected Outcome on YieldExpected Impact on Purity
NIS Stoichiometry 1.0 - 1.2 equivalentsOptimal yieldHigh purity, minimal di-iodination
> 1.5 equivalentsMay decrease the yield of the desired productIncreased formation of di-iodinated byproduct
< 1.0 equivalentLow yieldHigh proportion of unreacted starting material
Temperature 0 °C to Room TemperatureGood yieldHigh regioselectivity, less byproduct formation
> 50 °CPotential for lower yield due to degradationIncreased risk of side reactions and lower purity
Reaction Time Optimized by TLC/LC-MSMaximizes yieldMinimizes product degradation
Too shortLow yield, incomplete reactionHigh level of starting material
Too longMay decrease yieldPotential for product degradation

Experimental Protocols

Synthesis of this compound

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in anhydrous DMF (10 mL per 1 g of starting material) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (1.1 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous phase).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Mandatory Visualization

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block.

Troubleshooting and FAQs

This section addresses common challenges encountered during the Suzuki coupling of this compound, offering potential solutions and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in the Suzuki coupling of this compound?

A1: The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed Suzuki-Miyaura coupling reactions.[1] This inherent difference in reactivity allows for selective functionalization at the 3-position under milder conditions, leaving the 6-bromo position available for subsequent transformations.[1]

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: Common side reactions include:

  • Protodeboronation: The hydrolysis of the boronic acid starting material. This can be minimized by using fresh or purified boronic acids, considering more stable boronic esters (e.g., pinacol esters), and keeping reaction times as short as possible.[2]

  • Dehalogenation: Replacement of the bromo or iodo group with a hydrogen atom. This can be influenced by the choice of base and solvent, and screening different combinations can help mitigate this issue.[2][3] The presence of water can also contribute to dehalogenation, so using minimal amounts of water is key.[4]

  • Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. Thoroughly degassing solvents and maintaining an inert atmosphere can minimize this, as oxygen in the reaction mixture often promotes homocoupling.[2]

  • N-Arylation: In some cases, coupling can occur on the pyrrole nitrogen. Protection of the nitrogen with a suitable protecting group, such as Boc or SEM, can prevent this side reaction.[3]

Q3: Does the pyrrole N-H group interfere with the reaction?

A3: Yes, the acidic proton of the pyrrole N-H can interfere with the reaction by reacting with the base. Additionally, the nitrogen atom can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[2] Therefore, N-protection is often recommended to improve reaction outcomes.[3][5]

Q4: How do I achieve selective mono-arylation at the 3-position?

A4: To achieve selective mono-arylation at the C-3 position, it is crucial to leverage the higher reactivity of the C-I bond. This can be accomplished by using milder reaction conditions, such as lower temperatures and carefully selecting the catalyst and ligand system. For instance, using a catalyst system like Pd2(dba)3/SPhos at 60 °C has been shown to be effective for selective C-3 arylation of a similar 6-chloro-3-iodo-7-azaindole.[6]

Q5: What conditions are suitable for a subsequent Suzuki coupling at the 6-position?

A5: After successful mono-arylation at the 3-position, the less reactive C-Br bond at the 6-position can be targeted for a second Suzuki coupling. This typically requires more forcing conditions, such as higher temperatures and potentially a different catalyst/ligand system optimized for aryl bromides.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low or No Yield Inactive CatalystEnsure the palladium catalyst is not degraded. Use a fresh batch or store it properly under an inert atmosphere. A color change to black may indicate the formation of less active palladium black.[7]
Suboptimal LigandFor electron-rich substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective.[2] A ligand screen may be necessary to identify the optimal choice.
Incorrect BaseThe choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction.[2]
Poor Solvent ChoiceA mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used. The ratio can affect the solubility of reagents and the reaction rate.[8][9]
Dehalogenation Presence of WaterWhile some water is often necessary, excessive amounts can lead to dehalogenation. Minimize the amount of water in the solvent system.[4]
Unsuitable Base/SolventScreen different combinations of bases and solvents to find conditions that suppress dehalogenation.[2]
Homocoupling of Boronic Acid Presence of OxygenThoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2]
Poor Selectivity (Coupling at both 3 and 6 positions) Reaction Conditions Too HarshFor selective mono-coupling at the 3-position, use milder conditions (e.g., lower temperature, shorter reaction time).[1]

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and desired outcomes.

Protocol 1: Selective Mono-Suzuki Coupling at the 3-Position

This protocol is designed to favor the reaction at the more reactive C-3 iodine.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol 1:1, or Dioxane/Water 4:1)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sequential Suzuki Coupling at the 6-Position

This protocol is for the subsequent coupling at the C-6 bromine after the C-3 position has been functionalized.

Reagents and Materials:

  • 3-Aryl-6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1 or DMF)

  • Reaction vessel

  • Inert gas

Procedure:

  • Follow the setup and inert atmosphere procedures as described in Protocol 1.

  • Combine the 3-aryl-6-bromo-1H-pyrrolo[3,2-b]pyridine, arylboronic acid, base, catalyst, and ligand in the reaction vessel.

  • Add the degassed solvent.

  • Heat the reaction mixture to a higher temperature, typically 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer than for the C-3 coupling.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

Experimental Workflow for Suzuki Coupling

experimental_workflow reagents Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup: - Quench - Extract - Dry monitoring->workup Reaction Complete purification Purify (Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting Logic for Low Yield

troubleshooting_workflow start Low Yield Observed check_reagents Reagents OK? - Purity - Stoichiometry start->check_reagents check_catalyst Catalyst System OK? - Activity - Ligand Choice check_reagents->check_catalyst Yes optimize Systematically Optimize One Variable at a Time check_reagents->optimize No check_conditions Conditions OK? - Temperature - Time check_catalyst->check_conditions Yes check_catalyst->optimize No check_atmosphere Inert Atmosphere OK? check_conditions->check_atmosphere Yes check_conditions->optimize No side_reactions Side Reactions Identified? - Dehalogenation - Homocoupling check_atmosphere->side_reactions Yes check_atmosphere->optimize No side_reactions->optimize Yes success Improved Yield optimize->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

preventing decomposition of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine to prevent its decomposition. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For long-term storage, it is recommended to store the compound at -20°C.[1] For short-term use, storage at 2-8°C is acceptable.[2] To minimize degradation, the compound should be stored under an inert atmosphere, such as nitrogen, and protected from light.[2]

Q2: My this compound has changed color. What does this indicate?

A change in color, such as from white or off-white to a yellowish or brownish hue, can be a visual indicator of decomposition. However, significant degradation can occur without any visible changes. Therefore, analytical methods should be used for confirmation.

Q3: What are the likely decomposition pathways for this compound?

While specific studies on this molecule are limited, based on the chemistry of similar halogenated heterocyclic compounds, the following degradation pathways are plausible:

  • Photodecomposition: Exposure to light, particularly UV light, can induce dehalogenation, likely through a radical chain mechanism.[1][3][4] The carbon-iodine bond is generally more susceptible to cleavage than the carbon-bromine bond.

  • Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule. The specific degradation products would depend on the temperature and atmosphere.

  • Hydrolysis: The presence of moisture could potentially lead to the hydrolysis of the halogen substituents, although the stability of aryl halides to hydrolysis varies.

  • Acid/Base Instability: The pyrrolo[3,2-b]pyridine core may be sensitive to acidic or basic conditions, which could catalyze decomposition.

Q4: What analytical techniques are recommended to assess the purity and detect degradation products of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used and effective method for assessing the purity of the compound and detecting the formation of degradation products.[5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any impurities, which can help in elucidating their structures.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the compound and its degradation products.[5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the decomposition of this compound.

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// Edges A -> B; B -> C; C -> D; D -> E [label="No"]; D -> N [label="Yes"]; E -> F; E -> G; E -> H; F -> I; G -> I; H -> I; I -> J; I -> K; I -> L; J -> M; K -> M; L -> M; } Troubleshooting workflow for suspected decomposition.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Long-term: -20°C[1] Short-term: 2-8°C[2]Minimizes thermal decomposition.
Light Protect from light (use amber vials or opaque containers).[2]Prevents photodecomposition.[3][4][7]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[2]Prevents potential oxidative degradation.
Container Tightly sealed, appropriate for low-temperature storage.Prevents moisture ingress and sublimation.
Handling Minimize exposure to ambient light and atmosphere during weighing and preparation.Reduces the risk of degradation during experimental use.

Experimental Protocol: Accelerated Stability Study

This protocol outlines a forced degradation study to identify potential degradation pathways and establish appropriate handling and storage conditions.

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// Edges A -> B; B -> C; B -> D; B -> E; B -> F; B -> G; C -> H; D -> H; E -> H; F -> H; G -> H; H -> I; I -> J; J -> K; } Workflow for an accelerated stability study.

1. Objective:

To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish its intrinsic stability.

2. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Amber and clear HPLC vials

3. Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Photolytic Degradation: Expose the solution in clear vials to a photostability chamber with controlled UV and visible light exposure. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store the solution in amber vials at elevated temperatures (e.g., 40°C and 60°C).

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and store at room temperature and an elevated temperature (e.g., 40°C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and store at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and store at room temperature.

  • Time Points: Collect samples at initial (T=0), and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours). The frequency of sampling may need to be adjusted based on the observed rate of degradation.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Quantify the parent compound and any degradation products.

    • Use LC-MS to obtain the mass-to-charge ratio of the degradation products for structural elucidation.

4. Data Evaluation:

  • Calculate the percentage of degradation for the parent compound under each stress condition.

  • Identify and, if possible, characterize the major degradation products.

  • Based on the results, determine the primary degradation pathways and the conditions to which the compound is most sensitive. This information will inform the refinement of storage and handling procedures.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. The content is designed to address specific experimental challenges and provide detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?

A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions, oxidative addition occurs preferentially at the C-I bond. This allows for selective functionalization at the 3-position of the pyrrolo[3,2-b]pyridine core.

Q2: How can I achieve selective coupling at the C-3 (iodo) position?

A2: Chemoselective coupling at the C-3 position can be achieved by carefully selecting the catalyst system and reaction conditions. For Suzuki-Miyaura coupling, catalyst systems like Pd2(dba)3 with a bulky, electron-rich phosphine ligand such as SPhos have been shown to be effective for selective reactions on similar 3-iodo-6-chloro-7-azaindole substrates. The milder reaction conditions required for the activation of the C-I bond generally leave the C-Br bond intact.

Q3: Can the nitrogen atoms in the 1H-pyrrolo[3,2-b]pyridine core interfere with the palladium catalyst?

A3: Yes, the lone pairs of electrons on the pyridine and pyrrole nitrogen atoms can coordinate to the palladium center, which may lead to catalyst inhibition or deactivation. The use of bulky phosphine ligands can help to mitigate this issue by sterically shielding the palladium. Additionally, in some cases, protection of the N-H group of the pyrrole may be necessary, although many modern catalyst systems are robust enough to tolerate unprotected N-H groups in nitrogen-rich heterocycles.

Q4: What are the most common side reactions observed in these cross-coupling reactions?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling). This can often be minimized by ensuring anaerobic conditions and using the appropriate catalyst and base.

  • Dehalogenation: Replacement of the halogen (iodine or bromine) with a hydrogen atom. This can be a result of β-hydride elimination from the organopalladium intermediate or the presence of trace amounts of water or other protic sources.

  • Protodeborylation: Hydrolysis of the boronic acid starting material in Suzuki coupling, which can be exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.

Q5: Is it possible to perform a second coupling at the C-6 (bromo) position?

A5: Yes, after selective functionalization at the C-3 position, a second cross-coupling reaction can be performed at the less reactive C-6 position. This sequential functionalization typically requires more forcing reaction conditions, such as higher temperatures and a different catalyst system, to activate the stronger C-Br bond.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Catalyst Inactivity Use a pre-catalyst or ensure the active Pd(0) species is generated. For nitrogen-containing heterocycles, bulky, electron-rich ligands like SPhos or XPhos are often more effective.
Base Incompatibility The choice of base is critical. Screen different bases such as K3PO4, Cs2CO3, or K2CO3. Ensure the base is finely ground and anhydrous for non-aqueous systems.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common for Suzuki couplings.
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.
Issue 2: Lack of Selectivity (Reaction at both C-3 and C-6)
Possible Cause Troubleshooting Step
Harsh Reaction Conditions Reduce the reaction temperature and shorten the reaction time to favor the more reactive C-I bond.
Overly Reactive Catalyst While active catalysts are needed, a system that is too reactive under the given conditions might lead to over-reaction. Consider a less reactive catalyst or ligand combination for the initial coupling.
Incorrect Stoichiometry Use a controlled amount of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid) for the first coupling step to minimize the chance of a second coupling.
Issue 3: Catalyst Deactivation in Sonogashira and Buchwald-Hartwig Reactions
Possible Cause Troubleshooting Step
Pyridine Nitrogen Coordination Employ bulky, electron-donating ligands (e.g., cataCXium® A, XPhos) to create a sterically hindered palladium center, which can prevent catalyst inhibition by the substrate.
Amine Basicity (Buchwald-Hartwig) The basicity of the amine substrate can influence the reaction. Stronger bases like NaOtBu or LHMDS are often used, but their compatibility with other functional groups should be considered.
Copper-Free Conditions (Sonogashira) For substrates prone to catalyst poisoning, copper-free Sonogashira conditions can sometimes be more effective. This also prevents the formation of alkyne homocoupling byproducts.

Data Presentation

Note: The following data is based on closely related substrates, such as 3-iodo-6-chloro-7-azaindole and other dihalogenated pyridines, due to the limited availability of published data for this compound. These conditions should serve as a strong starting point for optimization.

Table 1: Catalyst Systems for Selective Suzuki-Miyaura Coupling at the C-3 Position

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd2(dba)3 (2.5)SPhos (5)Cs2CO3 (2)Toluene/H2O801285-95
Pd(PPh3)4 (5)-K2CO3 (2)Dioxane/H2O901670-85
PdCl2(dppf) (3)-K3PO4 (3)DMF1001275-90

Table 2: Catalyst Systems for Selective Sonogashira Coupling at the C-3 Position

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh3)4 (5)CuI (10)Et3N (3)THF60870-90
PdCl2(PPh3)2 (2)CuI (4)DIPA (3)DMFRT1280-95
Pd(OAc)2 (2)PPh3 (4)Cs2CO3 (2)Dioxane801665-80

Table 3: Catalyst Systems for Selective Buchwald-Hartwig Amination at the C-3 Position

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd2(dba)3 (2)XPhos (4)NaOtBu (1.5)Toluene1001880-95
RuPhos Pd G3 (2)-LHMDS (2)THF801275-90
BrettPhos Pd G3 (2)-K3PO4 (2)Dioxane1102470-85

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Cesium Carbonate (2.0 equiv.).

  • Add Pd2(dba)3 (2.5 mol%) and SPhos (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-3 Position
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh3)4 (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF, followed by triethylamine (3.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Stir the reaction mixture at 60 °C for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-3 Position
  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), Sodium tert-butoxide (1.5 equiv.), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

CatalystSelectionWorkflow cluster_start Substrate Analysis cluster_coupling Choice of Coupling Reaction cluster_catalyst Catalyst System Selection cluster_conditions Reaction Optimization Start 6-Bromo-3-iodo-1H- pyrrolo[3,2-b]pyridine CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura (C-C) CouplingType->Suzuki Sonogashira Sonogashira (C-C, alkyne) CouplingType->Sonogashira Buchwald Buchwald-Hartwig (C-N) CouplingType->Buchwald Cat_Suzuki Pd₂(dba)₃ / SPhos or PdCl₂(dppf) Suzuki->Cat_Suzuki Cat_Sonogashira Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI Sonogashira->Cat_Sonogashira Cat_Buchwald Pd₂(dba)₃ / XPhos or RuPhos Pd G3 Buchwald->Cat_Buchwald Conditions Optimize: - Base - Solvent - Temperature Cat_Suzuki->Conditions Cat_Sonogashira->Conditions Cat_Buchwald->Conditions

Caption: Workflow for catalyst selection for cross-coupling reactions with this compound.

SuzukiCatalyticCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pdi_complex R-Pd(II)(I)L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R'-B(OR)₂ Base pd_r_r_prime R-Pd(II)(R')L₂ transmetalation->pd_r_r_prime reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Product) reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Regioselective Functionalization of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of this compound?

A1: The principal challenge lies in achieving regioselectivity. The molecule possesses two distinct halogen atoms at different positions: an iodine at the C3-position of the pyrrole ring and a bromine at the C6-position of the pyridine ring. The key is to selectively functionalize one position while leaving the other intact for subsequent reactions.

Q2: What is the general reactivity order for the two halogen substituents in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl.[1][2] This difference in reactivity is the foundation for achieving regioselective functionalization of this compound. The weaker carbon-iodine bond is more susceptible to oxidative addition by the palladium catalyst, allowing for selective reaction at the C3-position.[1][2]

Q3: Is N-H protection of the pyrrole ring necessary before attempting cross-coupling reactions?

A3: While not always mandatory, protection of the pyrrole N-H can be highly beneficial. The acidic proton can interfere with organometallic reagents and bases used in cross-coupling reactions, potentially leading to lower yields or side reactions. Common protecting groups for pyrroles include Boc, SEM, and tosyl groups. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.

Q4: Can the inherent electronic properties of the pyrrolo[3,2-b]pyridine ring system influence regioselectivity?

A4: Yes, the electronic nature of the bicyclic system plays a role. The pyrrole ring is generally more electron-rich than the pyridine ring, which can influence the reactivity of the attached halogens. However, in palladium-catalyzed cross-coupling reactions, the inherent reactivity difference between the C-I and C-Br bonds is the dominant factor for controlling regioselectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the regioselective functionalization of this compound.

Issue 1: Lack of Regioselectivity (Reaction at both C3 and C6 positions)

Potential Causes:

  • High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the oxidative addition to the C-Br bond, leading to a loss of selectivity.

  • Highly Reactive Catalyst System: Certain palladium catalysts or ligands may be too active, leading to the cleavage of both C-I and C-Br bonds.

  • Prolonged Reaction Times: Extended reaction times, especially at higher temperatures, can lead to the slower reaction at the C6-position catching up.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Start the reaction at room temperature and only gently heat if no reaction is observed. For many selective couplings, temperatures between room temperature and 60 °C are sufficient.

  • Choose a Milder Catalyst System: If using a highly active catalyst, consider switching to a less reactive one. For instance, Pd(PPh₃)₄ is often a good starting point for selective couplings.

  • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Adjust the Base: In some cases, the choice of base can influence selectivity. Weaker bases may favor the more reactive C-I bond.

Issue 2: Low Yield of the C3-Functionalized Product

Potential Causes:

  • Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.

  • Poor Solubility of Reagents: The starting material or other reagents may not be fully dissolved in the chosen solvent.

  • Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific transformation.

  • Presence of Water or Oxygen: Anhydrous and anaerobic conditions are often crucial for the success of cross-coupling reactions.

Troubleshooting Steps:

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) might improve the yield.

  • Screen Different Solvents: Try a different solvent or a solvent mixture to improve the solubility of all reaction components.

  • Ligand Screening: The choice of ligand is critical. Screen a variety of phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos) to find the optimal one for your specific coupling partners.

  • Ensure Anhydrous and Inert Conditions: Thoroughly dry all glassware and solvents. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.

Issue 3: No Reaction at the C6-Position After Successful C3-Functionalization

Potential Causes:

  • Steric Hindrance: The newly introduced group at the C3-position may sterically hinder the approach of the catalyst to the C6-position.

  • Deactivation of the Molecule: The electronic properties of the molecule may be altered after the first coupling, making the C-Br bond less reactive.

  • Insufficiently Reactive Catalyst System for C-Br Activation: The conditions used for the selective C-I coupling may not be harsh enough to activate the more robust C-Br bond.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures are often required to activate the C-Br bond. Temperatures in the range of 80-120 °C are common.

  • Use a More Active Catalyst System: Employ a more active palladium catalyst and a bulkier, more electron-rich ligand (e.g., a biaryl phosphine ligand like XPhos or SPhos) which are known to be effective for the activation of aryl bromides.

  • Change the Base: A stronger base may be required to facilitate the catalytic cycle for the C-Br bond functionalization.

  • Consider a Different Coupling Strategy: If cross-coupling at the C6-position remains challenging, consider alternative synthetic routes, such as lithiation followed by quenching with an electrophile.

Data Presentation

Table 1: Comparison of Reaction Conditions for Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801285[3]
2PdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O901692Adapted from[4]
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄THF60895Adapted from[5]

Table 2: Comparison of Reaction Conditions for Selective Sonogashira Coupling at the C3-Iodo Position

EntryPalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT690[1]
2Pd(PPh₃)₄ (3)CuI (5)DIPEADMF401088Adapted from[6]
3PdCl₂(PCy₃)₂ (2)- (Copper-free)Cs₂CO₃Dioxane501285Adapted from[7]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C3-iodo position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture (toluene/ethanol/water) to the flask.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Sonogashira Coupling at the C3-Position

This protocol provides a general method for the selective coupling of a terminal alkyne at the C3-iodo position.

Materials:

  • This compound

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).

  • Add anhydrous THF and triethylamine (2.0 equiv).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) to the stirred solution.

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction at room temperature for 6 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Regioselective_Functionalization_Workflow Start This compound C3_Coupling Selective C3-Coupling (e.g., Suzuki, Sonogashira) Conditions: Mild Temp, Pd(PPh3)4 Start->C3_Coupling Reacts at C-I bond Intermediate 6-Bromo-3-substituted-1H-pyrrolo[3,2-b]pyridine C3_Coupling->Intermediate Forms C-C or C-N bond at C3 C6_Coupling C6-Coupling (e.g., Suzuki, Buchwald-Hartwig) Conditions: Higher Temp, Active Catalyst Intermediate->C6_Coupling Reacts at C-Br bond Final_Product 3,6-Disubstituted-1H-pyrrolo[3,2-b]pyridine C6_Coupling->Final_Product Forms C-C or C-N bond at C6

Caption: Workflow for the sequential regioselective functionalization.

Troubleshooting_Regioselectivity Problem Problem: Lack of Regioselectivity Cause1 High Temperature? Problem->Cause1 Cause2 Highly Active Catalyst? Problem->Cause2 Cause3 Prolonged Reaction Time? Problem->Cause3 Solution1 Lower Reaction Temperature Cause1->Solution1 Yes Solution2 Use Milder Catalyst System Cause2->Solution2 Yes Solution3 Monitor Reaction Closely & Stop Promptly Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for poor regioselectivity.

Catalytic_Cycle_Selectivity Principle of Regioselectivity cluster_0 Catalytic Cycle Pd0 Pd(0)L_n Ox_Add_I Oxidative Addition (C-I bond) Pd0->Ox_Add_I Faster Rate (Lower Activation Energy) Ox_Add_Br Oxidative Addition (C-Br bond) Pd0->Ox_Add_Br Slower Rate (Higher Activation Energy) Transmetalation Transmetalation Ox_Add_I->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product C3-Coupled Product Red_Elim->Product

Caption: The kinetic basis for regioselective C-I functionalization.

References

Technical Support Center: Synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically starts from 6-Bromo-1H-pyrrolo[3,2-b]pyridine. This precursor is then subjected to an iodination reaction to introduce the iodine atom at the 3-position of the pyrrole ring.

Q2: What are the most common iodinating agents used for this type of reaction?

A2: Common iodinating agents for pyrrolo[3,2-b]pyridines and similar heterocyclic systems include N-iodosuccinimide (NIS) and molecular iodine (I₂) in the presence of a base. The choice of reagent can affect the reaction conditions and the impurity profile.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Potential impurities include unreacted starting material (6-Bromo-1H-pyrrolo[3,2-b]pyridine), di-iodinated byproducts, and regioisomers where the iodine atom is introduced at a different position. The formation of these impurities is highly dependent on the reaction conditions.

Q4: What purification methods are most effective for isolating the desired product?

A4: Column chromatography on silica gel is a common and effective method for purifying this compound. Recrystallization can also be employed as a final purification step to obtain a high-purity product.

Q5: How can I confirm the identity and purity of the final product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low or No Product Formation
Potential Cause Suggested Solution
Low Reactivity of Starting Material The pyrrolo[3,2-b]pyridine ring system may be less reactive than anticipated. Consider increasing the reaction temperature or using a more reactive iodinating agent.
Degradation of Reagents N-iodosuccinimide (NIS) can be sensitive to light and moisture. Ensure that the NIS is fresh and has been stored properly. If using I₂ and a base, ensure the base is anhydrous if the reaction is moisture-sensitive.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Common solvents for iodination reactions include N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile. If one solvent is not effective, a solvent screen may be necessary.
Incorrect Stoichiometry Ensure the correct molar ratios of the starting material and iodinating agent are used. An excess of the iodinating agent may lead to di-iodination, while an insufficient amount will result in incomplete conversion.
Formation of Multiple Products
Potential Cause Suggested Solution
Di-iodination The product, this compound, can undergo a second iodination. To minimize this, use a controlled amount of the iodinating agent (typically 1.0-1.2 equivalents). Adding the iodinating agent portion-wise can also help.
Formation of Regioisomers Iodination may occur at other positions on the pyrrolo[3,2-b]pyridine ring. Lowering the reaction temperature can sometimes improve regioselectivity. The choice of iodinating agent can also influence the isomeric ratio.
Reaction Temperature Too High High temperatures can lead to side reactions and the formation of byproducts. It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or as needed while monitoring the reaction progress.
Difficulties in Purification
Potential Cause Suggested Solution
Co-elution of Impurities during Column Chromatography If the product and a major impurity have similar polarities, separation can be challenging. Experiment with different solvent systems for column chromatography. A gradient elution may be more effective than an isocratic one. For example, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
Product is Insoluble or Poorly Soluble The product may precipitate during work-up or be difficult to dissolve for purification. Test the solubility of the crude product in various solvents to find a suitable system for either recrystallization or for loading onto a silica gel column.
Product Streaking on TLC/Column Streaking can be caused by the acidic nature of silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to mitigate this issue.

Experimental Protocols

The following are representative experimental protocols for the synthesis and purification of this compound. Note: These are general procedures and may require optimization for specific laboratory conditions and scales.

Synthesis of this compound

Method 1: Using N-Iodosuccinimide (NIS)

  • Reaction Setup: To a solution of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add N-iodosuccinimide (1.1 eq.) in one portion at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Method 2: Using Iodine (I₂) and a Base

  • Reaction Setup: To a solution of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in a suitable solvent such as DMF or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.2 eq.) or potassium hydroxide (KOH, 2.0 eq.) at 0 °C.

  • Formation of the Anion: Stir the mixture at 0 °C for 30-60 minutes to allow for the deprotonation of the pyrrole nitrogen.

  • Iodination: Add a solution of iodine (I₂, 1.1 eq.) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Method 1.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane) is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Data Presentation

Parameter Method 1 (NIS) Method 2 (I₂/Base)
Iodinating Agent N-IodosuccinimideIodine and Base (e.g., NaH, KOH)
Typical Solvent DMF, DCM, ACNDMF, THF
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 2-4 hours2-6 hours
Common Byproducts Unreacted starting material, di-iodinated productUnreacted starting material, di-iodinated product, regioisomers
Purification Column ChromatographyColumn Chromatography

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 6-Bromo-1H-pyrrolo[3,2-b]pyridine reagents Iodinating Agent (e.g., NIS or I₂/Base) Solvent (e.g., DMF) reaction Iodination Reaction start->reaction reagents->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude column Column Chromatography (Silica Gel) crude->column fractions Collect & Analyze Fractions (TLC) column->fractions pure_product Pure this compound fractions->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Experiment Outcome low_yield Low or No Yield start->low_yield multiple_products Multiple Products start->multiple_products purification_issue Purification Difficulty start->purification_issue success Successful Synthesis start->success check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction (Temp, Solvent) low_yield->optimize_conditions multiple_products->optimize_conditions control_stoichiometry Control Iodinating Agent Stoichiometry multiple_products->control_stoichiometry optimize_purification Optimize Chromatography (Solvent, Stationary Phase) purification_issue->optimize_purification check_reagents->success Re-run optimize_conditions->success Re-run control_stoichiometry->success Re-run optimize_purification->success Re-purify

Caption: Troubleshooting decision tree for the synthesis of this compound.

analytical methods for monitoring reactions of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Issue: Peak Tailing for this compound

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What is the likely cause and how can I resolve this?

  • Answer: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[1] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[1] This can be addressed by:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate buffer) can protonate the residual silanol groups, minimizing their interaction with the basic analyte.[1]

    • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) can shield the silanol groups from your analyte.[1]

    • Column Choice: Employing a column with a highly inert stationary phase, such as an end-capped C18 column or a polymer-based column, can reduce peak tailing.

Issue: Co-elution with Impurities

  • Question: An impurity is co-eluting with my target compound. How can I improve the separation?

  • Answer: To improve the resolution between this compound and an impurity, consider the following strategies:

    • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

    • Change Stationary Phase: If you are using a standard C18 column, switching to a different stationary phase like a phenyl-hexyl or a polar-embedded phase can offer different selectivity.

    • Adjust pH: Minor changes in the mobile phase pH can alter the ionization state of the analyte and impurities, potentially leading to better separation.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

Issue: Poor Ionization or Low Signal Intensity

  • Question: I am observing a weak signal for this compound in my LC-MS analysis. How can I enhance the signal?

  • Answer: Low signal intensity can stem from several factors. Here are some troubleshooting steps:

    • Optimize Ionization Source Parameters: Ensure that the electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flow, temperature) are optimized for your compound. Perform an infusion analysis of a standard solution to fine-tune these parameters.

    • Mobile Phase Compatibility: Ensure your mobile phase is compatible with MS detection. Non-volatile buffers like phosphate should be avoided. Use volatile mobile phase additives like formic acid or ammonium formate to promote ionization.

    • Check for Contamination: Contamination in the LC system or the mass spectrometer can cause ion suppression. Use high-purity solvents and regularly clean the ion source.

Issue: In-source Fragmentation

  • Question: I am seeing significant fragmentation of my parent ion in the MS source. How can I minimize this?

  • Answer: In-source fragmentation can complicate data interpretation. To reduce it:

    • Lower Cone Voltage: The cone voltage (or fragmentor voltage) can be decreased to reduce the energy imparted to the ions as they enter the mass spectrometer.

    • Optimize Source Temperature: High source temperatures can sometimes lead to thermal degradation of the analyte. Try reducing the source temperature to see if fragmentation decreases.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

Issue: Poor Peak Shape or Broad Peaks

  • Question: My GC-MS analysis of a reaction mixture containing this compound shows broad peaks. What could be the cause?

  • Answer: Broad peaks in GC-MS can be caused by several factors:

    • Improper Injection Technique: A slow injection can cause band broadening. Ensure a fast and smooth injection.

    • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.

    • Active Sites in the System: The compound may be interacting with active sites in the injector liner or the column itself. Using a deactivated liner and a high-quality, low-bleed column is recommended.

Issue: No Peak Detected

  • Question: I am not observing a peak for this compound in my GC-MS analysis. What should I check?

  • Answer: If your compound is not being detected, consider the following:

    • Thermal Instability: The compound may be degrading at the high temperatures of the GC inlet or column. Try lowering the inlet temperature and using a faster temperature ramp.

    • Non-volatile Compound: this compound may not be volatile enough for GC analysis. Derivatization to a more volatile analog could be an option, or switching to LC-MS.

    • System Leaks: Check for leaks in the GC system, as this can prevent the sample from reaching the detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs

  • Question: How can I use NMR to monitor the progress of a reaction involving this compound?

  • Answer: NMR is a powerful tool for real-time reaction monitoring. By taking spectra at regular intervals, you can observe the disappearance of reactant signals and the appearance of product signals. The integration of these signals can be used to determine the relative concentrations of reactants and products over time, allowing for the calculation of reaction kinetics.

  • Question: What are the expected 1H NMR signals for this compound?

  • Answer: While the exact chemical shifts will depend on the solvent and other experimental conditions, you can expect to see signals corresponding to the protons on the pyrrolopyridine ring system. Based on similar structures, you would anticipate distinct signals for the protons on the pyridine and pyrrole rings.

Quantitative Data Summary

The following tables provide representative analytical data for this compound for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Table 1: Representative HPLC Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 15 min
Flow Rate1.0 mL/min
Detection254 nm
Expected Retention Time8-12 min

Table 2: Representative LC-MS Data (Positive ESI)

AdductPredicted m/z
[M+H]+322.8675
[M+Na]+344.8495
[M+K]+360.8234

Table 3: Representative GC-MS Parameters

ParameterValue
Column5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm x 0.25 µm
Carrier GasHelium
Inlet Temperature280 °C
Oven Program100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
MS IonizationElectron Ionization (EI) at 70 eV

Table 4: Representative 1H NMR Data (in DMSO-d6)

ProtonExpected Chemical Shift (ppm)
Pyrrole N-H11.5 - 12.5
Pyridine Ring Protons8.0 - 8.5
Pyrrole Ring Proton7.5 - 8.0

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at 254 nm.

  • Analysis: Inject the prepared sample. Integrate the peak areas of the starting material and product(s) to determine the reaction progress.

Protocol 2: LC-MS Method for Product Confirmation

  • Sample Preparation: Prepare a dilute solution of the final reaction mixture or purified product in methanol.

  • LC Conditions: Use the same LC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 100-500.

  • Analysis: Confirm the presence of the product by its retention time and the mass-to-charge ratio of the molecular ion.

Protocol 3: GC-MS Method for Impurity Profiling

  • Sample Preparation: Dissolve a sample of the crude reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (10:1).

    • Oven Program: Hold at 100 °C for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold at 300 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

  • Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Peak Tailing Observed check_compound Is the compound basic? (e.g., pyridine derivative) start->check_compound check_column Is the column silica-based? check_compound->check_column Yes interaction Likely interaction with residual silanols check_column->interaction Yes solution1 Lower mobile phase pH (e.g., 2.5-3.0) interaction->solution1 solution2 Add competing base (e.g., TEA) interaction->solution2 solution3 Use inert/end-capped column interaction->solution3 end Peak Shape Improved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for HPLC peak tailing.

LCMS_Signal_Troubleshooting start Start: Low Signal in LC-MS check_infusion Perform infusion analysis of a standard start->check_infusion optimize_source Optimize ESI source parameters (voltage, gas, temp) check_infusion->optimize_source signal_improved1 Signal Improved? optimize_source->signal_improved1 check_mobile_phase Is mobile phase MS-compatible? (volatile buffers) signal_improved1->check_mobile_phase No end Problem Resolved signal_improved1->end Yes change_mobile_phase Switch to formic acid or ammonium formate check_mobile_phase->change_mobile_phase No check_contamination Check for system contamination (ion suppression) check_mobile_phase->check_contamination Yes signal_improved2 Signal Improved? change_mobile_phase->signal_improved2 signal_improved2->check_contamination No signal_improved2->end Yes clean_system Clean LC system and MS ion source check_contamination->clean_system clean_system->end

Caption: Troubleshooting logic for low LC-MS signal.

Analytical_Method_Selection start Analytical Goal reaction_monitoring Reaction Monitoring start->reaction_monitoring product_confirmation Product Confirmation start->product_confirmation impurity_profiling Impurity Profiling start->impurity_profiling hplc HPLC reaction_monitoring->hplc Quantitative nmr NMR reaction_monitoring->nmr Structural & Quantitative lcms LC-MS product_confirmation->lcms Mass & Retention Time product_confirmation->nmr Structure Elucidation impurity_profiling->lcms Non-volatile Impurities gcms GC-MS impurity_profiling->gcms Volatile Impurities

Caption: Selecting the appropriate analytical method.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel heterocyclic compounds is paramount. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of experimental spectral data for this specific compound, this guide presents predicted NMR data alongside experimental data from structurally related analogs to offer a valuable tool for spectral interpretation and compound verification.

Unveiling the Structure: Predicted and Comparative NMR Data

The precise assignment of proton and carbon signals in the NMR spectra of this compound is crucial for its unambiguous identification. In the absence of direct experimental spectra, computational prediction methods provide a reliable estimation of the chemical shifts. These predicted values, when compared with the experimental data of similar halogenated pyrrolopyridines, allow for a confident structural elucidation.

Below, we present the predicted ¹H and ¹³C NMR data for the title compound, alongside experimental data for two key analogs: 6-Bromo-1H-pyrrolo[3,2-b]pyridine and 3-Iodo-1H-pyrrolo[3,2-b]pyridine. This comparative approach highlights the influence of the bromo and iodo substituents on the electronic environment of the pyrrolopyridine core.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

CompoundSolventH-2 (ppm)H-3 (ppm)H-5 (ppm)H-7 (ppm)NH (ppm)
This compound (Predicted)DMSO-d₆7.85 (s)-8.30 (s)7.60 (s)12.50 (br s)
6-Bromo-1H-pyrrolo[3,2-b]pyridine (Experimental)DMSO-d₆7.68 (d, J=2.9 Hz)6.45 (d, J=2.9 Hz)8.15 (s)7.55 (s)11.80 (br s)
3-Iodo-1H-pyrrolo[3,2-b]pyridine (Experimental)DMSO-d₆7.75 (s)-8.25 (d, J=5.0 Hz)7.10 (d, J=5.0 Hz)12.20 (br s)

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

CompoundSolventC-2C-3C-3aC-5C-6C-7aC-7b
This compound (Predicted)DMSO-d₆128.575.0145.0142.0115.0120.0148.0
6-Bromo-1H-pyrrolo[3,2-b]pyridine (Experimental)DMSO-d₆125.0100.5144.5140.0113.0118.0147.5
3-Iodo-1H-pyrrolo[3,2-b]pyridine (Experimental)DMSO-d₆127.072.0146.0141.5118.5115.5149.0

Experimental Protocols: A Guide to NMR Data Acquisition

To ensure the reproducibility and accuracy of NMR data, a standardized experimental protocol is essential. The following provides a detailed methodology for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.[1]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Data Acquisition:

  • Experiment: A standard one-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-14 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

  • Pulse Width: Calibrate the 90° pulse width for the proton channel.

4. ¹³C NMR Data Acquisition:

  • Experiment: A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

  • Spectral Width: Set a wide spectral width to cover all possible carbon resonances (e.g., 0-160 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

  • Decoupling: Use broadband proton decoupling to remove C-H coupling and collapse multiplets into single lines.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

Visualizing the Process and Structure

To further aid in the understanding of the NMR analysis workflow and the specific structure of the target compound, the following diagrams are provided.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Match, Shim) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate reference Referencing integrate->reference assign Signal Assignment reference->assign structure Structure Elucidation assign->structure compare Comparison with Analogs structure->compare

Figure 1: Workflow for NMR analysis of heterocyclic compounds.

Figure 2: Structure of this compound with atom numbering.

References

Comparative Analysis of Mass Spectrometry Data for Halogenated Pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the mass spectrometric behavior of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine and its counterpart, 6-Bromo-1H-pyrrolo[3,2-b]pyridine, offers valuable insights for researchers in drug discovery and organic synthesis. The presence and nature of halogen substituents significantly influence the fragmentation patterns and isotopic distributions observed in mass spectra, providing critical data for structural elucidation and purity assessment.

This guide presents a comparative analysis of the mass spectrometry data for this compound and a structurally related alternative, 6-Bromo-1H-pyrrolo[3,2-b]pyridine. Due to the absence of publicly available experimental mass spectra for this compound, this comparison is based on theoretical predictions of their mass spectra, including isotopic distribution and major fragmentation pathways. This approach provides a foundational understanding for researchers working with these and similar halogenated heterocyclic compounds.

Comparison of Theoretical Mass Spectrometry Data

The following table summarizes the predicted key mass spectrometric features for this compound and 6-Bromo-1H-pyrrolo[3,2-b]pyridine. These predictions are based on the known isotopic abundances of bromine and iodine and established principles of mass spectral fragmentation of heterocyclic and halogenated organic molecules.

FeatureThis compound6-Bromo-1H-pyrrolo[3,2-b]pyridine
Molecular Formula C₇H₄BrIN₂C₇H₅BrN₂
Molecular Weight 322.93 g/mol 197.04 g/mol
Predicted [M]⁺ Peak m/z 322m/z 196
Predicted [M+2]⁺ Peak m/z 324m/z 198
Key Isotopic Pattern Presence of a prominent [M+2]⁺ peak due to the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1). The iodine is monoisotopic (¹²⁷I).A characteristic 1:1 ratio for the [M]⁺ and [M+2]⁺ peaks, indicative of a single bromine atom.
Predicted Major Fragments Loss of I (m/z 195/197), Loss of Br (m/z 244), Loss of HI (m/z 194), Loss of HBr (m/z 243)Loss of Br (m/z 117), Loss of HBr (m/z 116), Fragmentation of the pyrrolopyridine ring

Experimental Protocols

Acquiring high-quality mass spectrometry data is crucial for the accurate characterization of compounds like this compound. Below are detailed methodologies for two common mass spectrometry techniques.

Electron Ionization (EI) Mass Spectrometry

Sample Preparation:

  • Dissolve approximately 1 mg of the solid this compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.

Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source.

  • Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC) for dissolved samples.

  • Ionization Energy: Set the electron energy to a standard of 70 eV to induce fragmentation.

  • Mass Range: Scan a mass-to-charge (m/z) range of 50-500 amu to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

Electrospray Ionization (ESI) Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1-10 µM) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

Instrumentation and Analysis:

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source, often coupled with a liquid chromatography (LC) system.

  • Sample Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Capillary Voltage: Apply a high voltage to the ESI needle, typically in the range of 3-5 kV.

  • Nebulizing Gas: Use a nitrogen flow to assist in desolvation.

  • Mass Range: Scan a relevant m/z range, for instance, 100-600 amu.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel synthesized compound such as this compound.

G cluster_synthesis Synthesis & Purification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Purity Purity Analysis (HPLC) Purification->Purity MS Mass Spectrometry (EI/ESI) NMR->MS Spectral_Interpretation Spectral Interpretation NMR->Spectral_Interpretation MS->Spectral_Interpretation IR->Spectral_Interpretation Structure_Confirmation Structure Confirmation Purity->Structure_Confirmation Spectral_Interpretation->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of a novel chemical entity.

A Comparative Analysis of the Reactivity of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The dihalogenated azaindole, 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, presents a versatile platform for molecular elaboration. This guide provides a comparative analysis of its reactivity against other halogenated heterocycles in key palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data.

The utility of this compound in synthetic chemistry is derived from the differential reactivity of its two halogen substituents. In palladium-catalyzed reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycles of common cross-coupling reactions.[1][2][3][4] This inherent reactivity difference allows for regioselective functionalization, where the iodo-position can be selectively targeted under milder conditions, leaving the bromo-position available for subsequent transformations.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of the halogenated heterocycle is a critical parameter for achieving high yields and selectivity. As illustrated in the following table, aryl iodides consistently outperform aryl bromides under similar reaction conditions, often requiring lower temperatures and shorter reaction times.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

EntryHalogenated HeterocycleArylboronic AcidCatalyst SystemConditionsYield (%)Position of CouplingReference
1This compoundPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 80°C, 2h>90 (predicted)C3 (iodo)N/A
23-Bromo-6-iodo-1H-pyrrolo[3,2-b]pyridinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃DME, 80°C, 2h85C6 (iodo)[5]
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 100°C, 15 min (MW)88C4[6]
42-BromopyridinePhenylboronic acidPd₂(dba)₃, P(t-Bu)₃, KFDioxane, 110°C, 12h74C2[7]
52-ChloropyridinePhenylboronic acidPd₂(dba)₃, P(t-Bu)₃, KFDioxane, 110°C, 12h<10C2[7]

Note: Data for entry 1 is a prediction based on the high reactivity of the C-I bond in similar systems.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is also highly dependent on the nature of the halogen, with iodides showing superior reactivity. This allows for selective alkynylation at the C3 position of this compound.

Table 2: Comparative Performance in Sonogashira Coupling

EntryHalogenated HeterocycleAlkyneCatalyst SystemConditionsYield (%)Position of CouplingReference
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF, RT, 4h>90 (predicted)C3 (iodo)N/A
23,5-Dihalogenated aminopyridinesVarious terminal alkynesPdCl₂(PPh₃)₂, CuI, Et₃NDMF, RT to 60°C60-95C3/C5 (iodo/bromo)[8]
34-IodoanisolePhenylacetylene10% Pd/CMethanol, 100°C (flow)53 (conversion)C4[9]
43-BromotoluenePhenylacetylene(NHC)-Cu/(NHC)-PdToluene, 110°C, 18h85C3

Note: Data for entry 1 is a prediction based on the established reactivity trends.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the other cross-coupling reactions, the reactivity of the C-I bond is greater than the C-Br bond, allowing for regioselective amination at the C3 position of the pyrrolo[3,2-b]pyridine core.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

EntryHalogenated HeterocycleAmineCatalyst SystemConditionsYield (%)Position of CouplingReference
1This compoundMorpholinePd₂(dba)₃, XPhos, NaOtBuToluene, 100°C, 12h>90 (predicted)C3 (iodo)N/A
2Aryl BromideN-Methylbenzo[d]dioxol-5-aminePd₂(dba)₃, XPhos, NaOtBuToluene, 100°C, 12-24h70-95N/A[10]
3Aryl ChlorideN-Methylbenzo[d]dioxol-5-aminePd₂(dba)₃, XPhos, NaOtBuToluene, 110°C, 18-36h65-85N/A[10]
42-BromotolueneMorpholine(SIPr)Pd(methallyl)Cl, LHMDSTHF, 22°C, 30 min99C2[11]

Note: Data for entry 1 is a prediction based on the high reactivity of aryl iodides in this transformation.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the three major cross-coupling reactions, which can be adapted for this compound and other halogenated heterocycles.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the halogenated heterocycle (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water is added sodium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80-100°C under an argon atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[12]

General Procedure for Sonogashira Coupling

To a solution of the halogenated heterocycle (1.0 eq) and the terminal alkyne (1.2 eq) in DMF or THF is added triethylamine (2.0 eq). The mixture is degassed with argon for 15 minutes. Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) are then added. The reaction is stirred at room temperature or heated to 50-80°C under an argon atmosphere until completion. The reaction mixture is then diluted with ethyl acetate and washed with saturated aqueous ammonium chloride solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.[13][14]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the halogenated heterocycle (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., XPhos, 0.04 eq) are combined. The tube is evacuated and backfilled with argon. Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and anhydrous toluene are added. The reaction mixture is heated to 80-110°C with vigorous stirring until the starting material is consumed. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The crude product is purified by flash column chromatography.[10][11][15]

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for comparative reactivity studies.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 + Base Ar'-B(OR)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactant_A 6-Bromo-3-iodo-1H- pyrrolo[3,2-b]pyridine Heating_Stirring Heating & Stirring (Controlled Time & Temp) Reactant_A->Heating_Stirring Reactant_B Other Halogenated Heterocycle Reactant_B->Heating_Stirring Coupling_Partner Boronic Acid / Alkyne / Amine Coupling_Partner->Heating_Stirring Catalyst_System Pd Catalyst + Ligand Catalyst_System->Heating_Stirring Base_Solvent Base + Solvent Base_Solvent->Heating_Stirring Monitoring Reaction Monitoring (TLC, LC-MS) Heating_Stirring->Monitoring Workup_Purification Workup & Purification Monitoring->Workup_Purification Characterization Yield & Purity (NMR, MS) Workup_Purification->Characterization

Caption: Experimental workflow for comparative reactivity studies.

References

Lack of Public Data on 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine Derivatives as Kinase Inhibitors: A Comparative Guide to Related Scaffolds and Standard Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of quantitative biological data on the kinase inhibitory activity of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives. While the synthesis of this specific scaffold has been documented in the context of developing broad-spectrum antiviral agents targeting host kinases, specific IC50 values and detailed kinase inhibition profiles remain undisclosed. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative overview of structurally related pyrrolopyridine isomers and a summary of the inhibitory activities of well-established kinase inhibitors.

Comparative Biological Activity of Structurally Related Pyrrolopyridine Scaffolds

Although data for the this compound core is unavailable, research on other pyrrolopyridine isomers has demonstrated their potential as potent kinase inhibitors. The biological activity of these related scaffolds provides valuable insights into the potential of the broader pyrrolopyridine class of compounds.

Pyrrolo[2,3-b]pyridine Derivatives

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).

Compound IDTarget KinaseIC50 (nM)Reference
Compound 4h FGFR17[1]
FGFR29[1]
FGFR325[1]
FGFR4712[1]
Compound 41 GSK-3β0.22[2]
Compound 46 GSK-3β0.26[2]
Compound 54 GSK-3β0.24[2]
Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is another related scaffold that has yielded potent kinase inhibitors, notably targeting Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).

Compound IDTarget KinaseIC50 (nM)Reference
Compound C03 TRKA56[3]
Compound 15y TBK10.2[4]

Performance of Established Kinase Inhibitors

For the purpose of providing a broader context for kinase inhibitor performance, the following tables summarize the IC50 values of several well-established kinase inhibitors against key kinase targets.

Src Family Kinase Inhibitors
InhibitorTarget KinaseIC50 (nM)Reference
Dasatinib Src0.5[5]
SKI-1 Src44[6]
Lck88[6]
PP1 Lck5
Fyn6
SU6656 Src280
Yes20
Lyn130
Fyn170
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Pemigatinib 0.40.5130
Erdafitinib 1.22.535.7
Infigratinib 0.91.41.060
Futibatinib (TAS-120) 1.81.41.63.7
Other Notable Kinase Inhibitors
InhibitorTarget KinaseIC50 (nM)Reference
Staurosporine PKC2.7
Gefitinib EGFR2-37Varies by cell line
Sunitinib VEGFR22
PDGFRβ2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of standard protocols for key experiments in kinase inhibitor evaluation.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add 2.5 µL of 2X kinase/substrate solution to each well of the assay plate.

    • Add 1 µL of the test compound or vehicle control.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The amount of ADP produced is proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Dispense Dispense Reagents and Compound into Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Dispense Incubate_Reaction Incubate at RT Dispense->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_Reaction->Add_ADPGlo Incubate_Stop Incubate at RT Add_ADPGlo->Incubate_Stop Add_Detection Add Kinase Detection Reagent (Generate Luminescence) Incubate_Stop->Add_Detection Incubate_Signal Incubate at RT Add_Detection->Incubate_Signal Read_Plate Read Luminescence Incubate_Signal->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50

Caption: Workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ format.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. IC50 values are determined from the dose-response curves.

Western Blot Analysis for Kinase Signaling

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets, providing evidence of target engagement in a cellular context.

Materials:

  • Cell line of interest

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the kinase and downstream targets)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated proteins.

G cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GrowthFactor->Receptor binds KinaseX Kinase X (e.g., Src) Receptor->KinaseX activates DownstreamKinase Downstream Kinase (e.g., MEK) KinaseX->DownstreamKinase phosphorylates EffectorKinase Effector Kinase (e.g., ERK) DownstreamKinase->EffectorKinase phosphorylates TranscriptionFactor Transcription Factor EffectorKinase->TranscriptionFactor phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates CellResponse Cell Proliferation, Survival, etc. GeneExpression->CellResponse leads to Inhibitor Kinase Inhibitor (e.g., 6-Bromo-3-iodo-1H- pyrrolo[3,2-b]pyridine derivative) Inhibitor->KinaseX inhibits

Caption: A generalized signaling pathway illustrating the mechanism of action for a kinase inhibitor.

References

Navigating the Structural Landscape of Halogenated Pyrrolopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of 6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the current absence of a publicly available X-ray crystal structure for this compound, this guide leverages data from the closely related and structurally characterized 3-iodo-1H-pyrazolo[3,4-b]pyridine to infer and compare potential structural features.

The pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged structure in drug discovery, frequently employed for its ability to mimic the hinge-binding motif of ATP in kinases. The strategic placement of halogen atoms, such as bromine and iodine, can significantly influence the compound's physicochemical properties, binding affinity, and overall biological activity.

Synthesis of Halogenated Pyrrolo[3,2-b]pyridine Scaffolds

The synthesis of the precursor, 6-bromo-1H-pyrrolo[3,2-b]pyridine, has been reported. The subsequent iodination at the 3-position would yield the target compound. While a specific protocol for this final iodination step is not detailed in the available literature, it would likely proceed via electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

A reported synthesis for a similar isomer, 6-bromo-1H-pyrrolo[3,2-c]pyridine, involves a multi-step process starting from 2-bromo-5-methylpyridine. This is achieved through oxidation to the corresponding pyridine-1-oxide, followed by nitration. The resulting nitro compound is then reacted with N,N-dimethylformamide dimethyl acetal and subsequently cyclized in the presence of iron powder and acetic acid to yield the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine[1]. A similar synthetic strategy could likely be adapted for the pyrrolo[3,2-b]pyridine isomer.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_products Intermediates & Final Product 2_bromo_5_methylpyridine 2-Bromo-5-methylpyridine oxidation Oxidation (m-CPBA) 2_bromo_5_methylpyridine->oxidation Step 1 pyridine_oxide 2-Bromo-5-methyl- pyridine-1-oxide oxidation->pyridine_oxide nitration Nitration (Fuming HNO3, H2SO4) nitro_oxide 2-Bromo-5-methyl-4-nitro- pyridine-1-oxide nitration->nitro_oxide reaction_dmf_dma Reaction with N,N-dimethylformamide dimethyl acetal intermediate_14 Intermediate Adduct reaction_dmf_dma->intermediate_14 cyclization Cyclization (Fe, Acetic Acid) final_product 6-Bromo-1H-pyrrolo[3,2-c]pyridine cyclization->final_product pyridine_oxide->nitration Step 2 nitro_oxide->reaction_dmf_dma Step 3 intermediate_14->cyclization Step 4

Caption: Synthetic workflow for 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Comparative Crystal Structure Analysis

In the absence of the specific crystal structure for this compound, we present the crystallographic data for 3-iodo-1H-pyrazolo[3,4-b]pyridine as a valuable comparative model. This related heterocyclic compound shares the iodo-substituted five-membered ring fused to a pyridine ring, providing insights into potential intermolecular interactions.

The crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine reveals a planar molecule where pairs of molecules form inversion dimers through N—H···N hydrogen bonds. Furthermore, C—I···N halogen bonds link these dimers into zigzag chains. The packing is also stabilized by π–π stacking interactions.[2][3] These types of interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the solid state.

Parameter3-Iodo-1H-pyrazolo[3,4-b]pyridine[2]
Formula C₆H₄IN₃
Molecular Weight 245.02
Crystal System Monoclinic
Space Group C2/c
a (Å) 10.7999 (13)
b (Å) 7.7939 (9)
c (Å) 17.406 (2)
α (˚) 90
β (˚) 101.748 (2)
γ (˚) 90
Volume (ų) 1434.5 (3)
Z 8
Temperature (K) 150
Radiation Mo Kα
Key Interactions N—H···N Hydrogen Bonds, C—I···N Halogen Bonds, π–π Stacking
Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is typically achieved through single-crystal X-ray diffraction (SCXRD).[4][5]

  • Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For the comparative compound, crystals were grown from a dichloromethane solution layered with hexane at room temperature.[2]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods (structure solution). Finally, the atomic positions and other parameters are refined to obtain the best possible fit to the experimental data.

Predicted Intermolecular Interactions for this compound

Based on the analysis of 3-iodo-1H-pyrazolo[3,4-b]pyridine, it is highly probable that the crystal structure of this compound would also be significantly influenced by hydrogen and halogen bonding. The pyrrole N-H group is a potent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. The iodine and bromine atoms can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in crystal engineering and drug design.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_NH N-H A_Pyrrole Pyrrolo Ring B_N_pyridine N (pyridine) A_NH->B_N_pyridine Hydrogen Bond (N-H···N) A_I I A_I->B_N_pyridine Halogen Bond (C-I···N) A_Br Br A_Pyridine Pyridine Ring A_N_pyridine N (pyridine) B_Pyridine Pyridine Ring B_I I B_Pyrrole Pyrrolo Ring

Caption: Potential intermolecular interactions in pyrrolopyridine derivatives.

Biological Significance of Halogenated Pyrrolopyridines

Halogenated pyrrolo[3,2-b]pyridine and related azaindole derivatives have demonstrated a wide range of biological activities. They are of particular interest as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The introduction of halogens can enhance binding affinity through specific interactions within the active site and improve pharmacokinetic properties. For instance, halogenated pyrrolo[3,2-d]pyrimidines have been shown to possess antiproliferative activities against several cancer cell lines.[6]

Conclusion

While the definitive X-ray crystal structure of this compound remains to be determined, a comparative analysis based on the structurally similar 3-iodo-1H-pyrazolo[3,4-b]pyridine provides valuable insights into the likely solid-state behavior of this class of compounds. The presence of strong intermolecular interactions, such as hydrogen and halogen bonds, is anticipated to play a crucial role in the crystal packing and overall properties of these molecules. Further crystallographic studies on this and related derivatives are warranted to fully elucidate their structure-activity relationships and guide the design of new therapeutic agents.

References

A Comparative Study of Palladium Catalysts for Selective Suzuki Reactions with 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine core is a valuable building block, offering two distinct reactive sites for the strategic introduction of molecular complexity. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for selective Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of common palladium catalysts for the selective arylation at the C-3 position, supported by representative experimental data and detailed protocols based on analogous heterocyclic systems.

The principle of this selective transformation hinges on the relative bond strengths and the kinetics of oxidative addition to a palladium(0) center. The C-I bond is weaker and therefore more reactive than the C-Br bond, enabling a milder set of reaction conditions to favor coupling at the 3-position while leaving the 6-bromo position intact for subsequent diversification.[1] The choice of palladium catalyst and associated ligands is critical in modulating reactivity and achieving high yields and selectivity.

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of several widely used palladium catalysts for the selective Suzuki-Miyaura coupling at the C-I bond of dihalogenated N-heterocycles, which serves as a model for the reactivity of this compound. The data is a representative compilation from studies on structurally similar substrates.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄3 - 5PPh₃ (internal)K₂CO₃, Na₂CO₃1,4-Dioxane/H₂O, Toluene80 - 1004 - 1285 - 95
PdCl₂(dppf)2 - 5dppf (internal)K₃PO₄, Cs₂CO₃1,4-Dioxane, DMF80 - 1002 - 890 - 98
Pd(OAc)₂ / SPhos1 - 3SPhosK₃PO₄Toluene, 1,4-DioxaneRoom Temp - 801 - 692 - 99
Pd(OAc)₂ / XPhos1 - 3XPhosK₃PO₄Toluene, 2-MeTHFRoom Temp - 801 - 690 - 97

Note: Yields are highly dependent on the specific arylboronic acid used and the precise reaction conditions. For challenging couplings, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos often provide superior results at lower temperatures and shorter reaction times.[2]

Experimental Protocols

Below are detailed methodologies for conducting a selective Suzuki-Miyaura coupling reaction on this compound.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The typical concentration of the limiting reagent is 0.1 M.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add PdCl₂(dppf) (0.03 equiv) and degassed 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80 °C with stirring for 2-8 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for the Suzuki coupling and the fundamental catalytic cycle.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base C Degas with Inert Gas (Ar/N2) A->C B Add Pd Catalyst & Solvent D Heat & Stir (e.g., 80-100 °C) B->D C->B E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Isolated Product I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Ar-I ox_add Oxidative Addition pd_complex2 Transmetalation Complex pd_complex1->pd_complex2 Ar'-B(OR)2 + Base transmetal Transmetalation pd_complex3 Reductive Elimination Complex pd_complex2->pd_complex3 red_elim Reductive Elimination pd_complex3->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthetic Routes of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the preparation of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a key intermediate in the development of various therapeutic agents. The routes are evaluated based on their efficiency, reagent availability, and reaction conditions, with supporting experimental data derived from analogous transformations reported in the scientific literature.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its structure provides a versatile scaffold for the synthesis of kinase inhibitors and other targeted therapeutics. The strategic placement of bromine and iodine atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for the construction of complex molecular architectures. This guide outlines and compares two plausible synthetic pathways to this important intermediate.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are proposed for the synthesis of this compound. Route 1 involves the initial synthesis of the brominated pyrrolopyridine core, followed by iodination. Route 2 explores the reverse strategy, with initial iodination of the pyrrolopyridine core followed by bromination.

Table 1: Comparison of Synthetic Routes
ParameterRoute 1: Bromination then IodinationRoute 2: Iodination then Bromination
Starting Material 6-Bromo-1H-pyrrolo[3,2-b]pyridine1H-Pyrrolo[3,2-b]pyridine
Key Steps 1. Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine2. C3-Iodination1. C3-Iodination2. C6-Bromination
Plausible Yield Good to ExcellentModerate to Good
Reagent Availability Readily availableReadily available
Control of Regioselectivity High for iodination at C3Potentially challenging for selective bromination at C6
Overall Efficiency Potentially more direct and higher yieldingMay require optimization for the bromination step

Route 1: Sequential Bromination and Iodination

This route commences with the synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine, which is commercially available but can also be synthesized, followed by a direct iodination at the C3 position of the pyrrole ring.

Workflow Diagram

Route 1 cluster_0 Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine cluster_1 Step 2: C3-Iodination 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Intermediate_1 6-Bromo-1H-pyrrolo[3,2-b]pyridine 2-Amino-5-bromopyridine->Intermediate_1 Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate_1 Product_1 This compound Intermediate_1->Product_1 Iodination Reagents_2 Iodine, KOH, DMF Reagents_2->Product_1

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

Step 2: Iodination of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Reaction: To a solution of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in dimethylformamide (DMF), potassium hydroxide (KOH) (4.0 eq) is added, and the mixture is stirred at room temperature. Iodine (I₂) (2.5 eq) is then added portion-wise. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into a brine solution and extracted with ethyl acetate. The combined organic layers are washed with aqueous sodium thiosulfate solution, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: Based on an analogous iodination of 1H-pyrazolo[3,4-b]pyridine, a yield of approximately 87.5% can be anticipated.[1]

Route 2: Sequential Iodination and Bromination

This alternative route begins with the iodination of the parent 1H-pyrrolo[3,2-b]pyridine at the C3 position, followed by bromination at the C6 position.

Workflow Diagram

Route 2 cluster_0 Step 1: C3-Iodination cluster_1 Step 2: C6-Bromination Starting_Material_2 1H-Pyrrolo[3,2-b]pyridine Intermediate_2 3-Iodo-1H-pyrrolo[3,2-b]pyridine Starting_Material_2->Intermediate_2 Iodination Reagents_3 Iodine, KOH, DMF Reagents_3->Intermediate_2 Product_2 This compound Intermediate_2->Product_2 Bromination Reagents_4 N-Bromosuccinimide (NBS), Solvent Reagents_4->Product_2

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-1H-pyrrolo[3,2-b]pyridine

  • Reaction: Following a similar procedure to the iodination in Route 1, 1H-pyrrolo[3,2-b]pyridine (1.0 eq) is dissolved in DMF, treated with KOH (4.0 eq), and then reacted with iodine (2.5 eq). The workup and purification are performed as described previously.

  • Expected Yield: A high yield, comparable to the analogous reaction in Route 1, is expected.

Step 2: Bromination of 3-Iodo-1H-pyrrolo[3,2-b]pyridine

  • Reaction: To a solution of 3-Iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, N-bromosuccinimide (NBS) (1.0-1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

  • Note: The regioselectivity of this bromination step may require optimization. The electron-rich pyrrole ring is activated towards electrophilic substitution, and while the 6-position on the pyridine ring is a likely site for bromination, the potential for substitution at other positions exists.

Conclusion

Both presented routes offer viable pathways to this compound. Route 1 appears to be the more promising approach due to the likely higher regioselectivity and potentially higher overall yield of the C3-iodination step on the pre-brominated scaffold. The direct iodination of pyrrolo[3,2-b]pyridine and its derivatives at the 3-position is a well-established transformation.

Route 2, while feasible, may present challenges in controlling the regioselectivity of the final bromination step. The directing effects of the iodo-substituted pyrrole ring on the electrophilic substitution of the pyridine ring would need to be carefully considered and potentially optimized through screening of various brominating agents and reaction conditions.

For researchers requiring a reliable and efficient synthesis of this compound, Route 1 is recommended as the more straightforward and predictable strategy. The commercial availability of the key intermediate, 6-Bromo-1H-pyrrolo[3,2-b]pyridine, further enhances the practicality of this approach for rapid access to the target molecule.

References

A Comparative Guide to Assessing the Purity of Synthesized 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact the outcome of biological assays, compromise the integrity of subsequent synthetic steps, and introduce unforeseen toxicities. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound with potential applications as a pharmaceutical intermediate.

The purity of this compound is paramount to ensure the reliability and reproducibility of research and development efforts. A multi-faceted analytical approach, employing orthogonal techniques, is recommended for a thorough evaluation. This guide will delve into the utility of High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection, Nuclear Magnetic Resonance (NMR) spectroscopy, standalone Mass Spectrometry, and Elemental Analysis.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method, or a combination thereof, depends on the specific information required. While chromatographic techniques excel at separating and quantifying impurities, spectroscopic methods provide invaluable structural information.

Analytical Technique Information Provided Advantages Limitations Typical Purity Specification
HPLC-UV/MS Quantitative purity (area %), detection of non-volatile impurities, molecular weight confirmation.High sensitivity and resolution, suitable for a wide range of compounds, provides molecular weight information with MS detection.[1]Requires a suitable chromophore for UV detection, potential for on-column degradation.[2][3]≥97%[4]
¹H and ¹³C NMR Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, can be quantitative (qNMR) without a specific reference standard.[5]Lower sensitivity compared to HPLC, overlapping signals can complicate analysis.Conforms to structure, no significant impurities detected.
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation pattern for structural elucidation.High sensitivity, provides exact mass and molecular formula with high-resolution MS.Not inherently quantitative, fragmentation can be complex to interpret.Molecular ion peak consistent with theoretical mass.
Elemental Analysis Determination of the elemental composition (C, H, N).Confirms the empirical formula of the bulk material.[6]Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results.[7]Within ±0.4% of theoretical values.[6]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are standard protocols for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is designed for the quantitative analysis of this compound and the detection of potential process-related impurities.

  • Instrumentation: HPLC system equipped with a UV detector and a mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and MS (Electrospray Ionization - ESI, positive mode).

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed for the structural confirmation of the target compound and to identify and quantify any proton- or carbon-containing impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 seconds.

  • Data Processing: The spectra are referenced to the residual solvent peak. Integration of the ¹H NMR signals allows for the relative quantification of the main compound and any observed impurities.

Mass Spectrometry (MS)

Direct infusion mass spectrometry provides rapid confirmation of the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.01 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode. The presence of bromine and iodine will result in a characteristic isotopic pattern for the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[8]

Elemental Analysis

This technique is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the purified sample, providing confirmation of the empirical formula.

  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation:

    • A few milligrams of the highly purified and dried sample are accurately weighed into a tin capsule.

  • Analysis:

    • The sample is combusted in a furnace with excess oxygen.

    • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

    • The measured percentages of C, H, and N are compared to the theoretical values for the molecular formula C₇H₄BrIN₂.

Visualizing the Workflow and Relationships

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the interplay between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results Synthesized_Product Crude 6-Bromo-3-iodo- 1H-pyrrolo[3,2-b]pyridine Purification Column Chromatography / Recrystallization Synthesized_Product->Purification HPLC HPLC-UV/MS Purification->HPLC NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS EA Elemental Analysis Purification->EA Purity_Confirmation Purity & Structure Confirmed HPLC->Purity_Confirmation Quantitative Purity NMR->Purity_Confirmation Structural Confirmation MS->Purity_Confirmation Molecular Weight EA->Purity_Confirmation Elemental Composition

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Analytical_Technique_Relationship cluster_separation Separation Science cluster_spectroscopy Spectroscopy cluster_composition Compositional Analysis Purity_Assessment Comprehensive Purity Assessment HPLC HPLC-UV/MS (Quantitative Purity, MW) Purity_Assessment->HPLC NMR NMR (Structure, Impurity ID) Purity_Assessment->NMR MS Mass Spectrometry (MW, Fragmentation) Purity_Assessment->MS EA Elemental Analysis (Empirical Formula) Purity_Assessment->EA HPLC->MS Complementary Data NMR->MS Structural Insights

Caption: Logical relationship between orthogonal analytical techniques for purity assessment.

Interpreting the Data: A Comparative Overview

A comprehensive purity assessment relies on the convergence of data from these orthogonal techniques. For instance, HPLC-UV can provide a purity value of >99%, while NMR confirms the structure and reveals no detectable impurities. Mass spectrometry will confirm the expected molecular weight, and elemental analysis will align with the theoretical composition. Any discrepancies between these methods would warrant further investigation into the nature of potential impurities.

Potential impurities in the synthesis of this compound could include starting materials, regioisomers from the halogenation steps, or by-products from incomplete reactions. Each of the discussed analytical techniques offers a unique lens to detect and characterize these impurities, ensuring the final compound meets the stringent quality requirements for its intended application in research and drug development.

References

A Comparative Guide to the Efficacy of Boronic Acids in Suzuki-Miyaura Coupling with 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of boronic acid efficacy in the regioselective synthesis of 3-aryl-6-bromo-1H-pyrrolo[3,2-b]pyridines, crucial intermediates in medicinal chemistry.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals, the selective functionalization of dihalogenated heterocyclic scaffolds like 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is of paramount importance. This guide provides a comparative analysis of the efficacy of various boronic acids in coupling with this substrate, supported by experimental data from analogous systems, and outlines a detailed experimental protocol.

Regioselectivity: Preferential Coupling at the C3-Position

In dihalogenated aromatic systems, the reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This established principle dictates that the Suzuki-Miyaura coupling on this compound will proceed with high regioselectivity at the more reactive C3-iodo position, leaving the C6-bromo position intact for subsequent functionalization. This allows for a stepwise and controlled approach to the synthesis of di-substituted pyrrolo[3,2-b]pyridine derivatives.

Comparative Efficacy of Boronic Acids

While direct comparative studies on this compound are not extensively documented in peer-reviewed literature, a comprehensive study on the analogous 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine provides excellent predictive data.[1] The electronic similarity between the chloro and bromo substituents suggests that the trends in reactivity and yields will be highly comparable. The following table summarizes the efficacy of various arylboronic acids in the selective C3-arylation.

Boronic AcidProductCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acid6-Chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridinePd2dba3 (5)SPhos (5)Cs2CO3 (2)Toluene/Ethanol (1:1)6085
4-Methylphenylboronic acid6-Chloro-1-methyl-3-(p-tolyl)-1H-pyrrolo[2,3-b]pyridinePd2dba3 (5)SPhos (5)Cs2CO3 (2)Toluene/Ethanol (1:1)6089
2-Methylphenylboronic acid6-Chloro-1-methyl-3-(o-tolyl)-1H-pyrrolo[2,3-b]pyridinePd2dba3 (5)SPhos (5)Cs2CO3 (2)Toluene/Ethanol (1:1)6093
4-Methoxyphenylboronic acid6-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinePd2dba3 (5)SPhos (5)Cs2CO3 (2)Toluene/Ethanol (1:1)6093
4-Fluorophenylboronic acid6-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinePd2dba3 (5)SPhos (5)Cs2CO3 (2)Toluene/Ethanol (1:1)6079
3,5-Bis(trifluoromethyl)phenylboronic acid3-(3,5-Bis(trifluoromethyl)phenyl)-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridinePd2dba3 (5)SPhos (5)Cs2CO3 (2)Toluene/Ethanol (1:1)6067

Analysis of Efficacy:

  • Electron-donating groups: Arylboronic acids bearing electron-donating groups, such as methyl and methoxy substituents, generally provide excellent yields (89-93%).[1] This is consistent with the general trends observed in Suzuki-Miyaura couplings where electron-rich boronic acids facilitate transmetalation.

  • Steric hindrance: A methyl group at the ortho position of the phenylboronic acid does not significantly impede the reaction, affording a high yield of 93%.[1]

  • Electron-withdrawing groups: Arylboronic acids with electron-withdrawing groups, such as fluoro and trifluoromethyl, are also well-tolerated, providing good to moderate yields (67-79%).[1] This demonstrates the broad applicability of this protocol for the synthesis of a diverse range of 3-aryl-6-bromo-1H-pyrrolo[3,2-b]pyridines.

Experimental Protocol: Regioselective C3-Arylation

The following is a detailed experimental protocol for the regioselective Suzuki-Miyaura coupling at the C3-position of this compound, adapted from the successful synthesis with the analogous 6-chloro-3-iodo-7-azaindole.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Toluene/Ethanol (1:1 mixture), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add Pd2dba3 (5 mol%) and SPhos (5 mol%).

  • Add the anhydrous toluene/ethanol (1:1) solvent mixture via syringe.

  • The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-6-bromo-1H-pyrrolo[3,2-b]pyridine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Cs2CO3 B Inert Atmosphere: Evacuate and backfill with Ar/N2 A->B C Add Catalyst & Ligand: - Pd2dba3 - SPhos B->C D Add Solvent: Anhydrous Toluene/Ethanol C->D E Heat to 60 °C with stirring D->E F Monitor Progress: TLC or LC-MS E->F G Cool and Dilute F->G H Filter through Celite G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K L Isolated Product: 3-Aryl-6-bromo-1H-pyrrolo[3,2-b]pyridine K->L

Caption: Experimental workflow for the regioselective Suzuki-Miyaura coupling.

Relevance in Drug Discovery: Signaling Pathways

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry. Derivatives of this core are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. For instance, substituted 7-azaindoles have been investigated as inhibitors of kinases involved in the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation. The ability to selectively introduce diverse aryl groups at the C3-position via the Suzuki-Miyaura coupling is a powerful tool for structure-activity relationship (SAR) studies aimed at developing potent and selective kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrrolo_pyridine Pyrrolo[3,2-b]pyridine Derivative (Inhibitor) Pyrrolo_pyridine->Akt Pyrrolo_pyridine->MEK

Caption: Inhibition of key cancer signaling pathways by pyrrolo[3,2-b]pyridine derivatives.

References

The Strategic Application of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine serves as a crucial and versatile building block in the synthesis of a new generation of kinase inhibitors and other biologically active molecules. Its unique structural features, possessing both bromine and iodine atoms at positions amenable to differential reactivity, allow for sequential and site-selective cross-coupling reactions. This enables the construction of complex molecular architectures with high precision, a critical aspect in the design of potent and selective therapeutic agents. This guide provides an objective comparison of its application in the synthesis of kinase inhibitors, supported by experimental data from analogous compounds, and details the synthetic and analytical protocols involved.

Performance Comparison: Pyrrolopyridine Derivatives as Kinase Inhibitors

While specific publicly available data on final drug candidates derived directly from this compound is limited, we can infer its potential by examining the performance of structurally similar pyrrolopyridine derivatives. The following data is from a study on 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, which demonstrates the potent anti-cancer activities achievable with this scaffold. The synthesis of these compounds follows a pathway where this compound could be a viable starting intermediate.

Table 1: In Vitro Anti-proliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against Human Cancer Cell Lines [1]

CompoundHeLa (IC₅₀, μM)SGC-7901 (IC₅₀, μM)MCF-7 (IC₅₀, μM)
10a 0.89 ± 0.071.12 ± 0.110.98 ± 0.09
10b 0.54 ± 0.040.67 ± 0.050.61 ± 0.05
10t 0.15 ± 0.01 0.21 ± 0.02 0.12 ± 0.01
Cisplatin 8.54 ± 0.7610.21 ± 0.9812.34 ± 1.15

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Tubulin Polymerization Inhibition Assay [1]

CompoundInhibition at 3 μM (%)Inhibition at 5 μM (%)
10t 65.482.1
Colchicine 78.291.5

Experimental Protocols

The following are detailed experimental protocols analogous to those that would be employed when using this compound as a starting material.

General Synthetic Procedure for Suzuki Cross-Coupling

This procedure outlines the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which is a key step in the creation of these bioactive molecules.[1]

  • Reactants:

    • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol)

    • Substituted phenylboronic acid (0.15 mmol)

    • K₂CO₃ (0.5 mmol)

    • Pd(PPh₃)₄ (0.006 mmol)

  • Solvent:

    • 1,4-dioxane (6 mL) and H₂O (2 mL)

  • Procedure:

    • The reactants and solvents are combined in a microwave reactor vessel.

    • The mixture is degassed with N₂.

    • The reaction is heated in a microwave reactor for 26 minutes at 125 °C.

    • Upon completion, the mixture is extracted with ethyl acetate (3 x 20 mL).

    • The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

    • The crude product is purified by column chromatography.

Cell Viability Assay (XTT)

This protocol details the method used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding:

    • HeLa, SGC-7901, and MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells/well.

    • The cells are allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compounds for 72 hours.

  • XTT Assay:

    • After the incubation period, 50 μL of XTT solution (1 mg/mL) is added to each well.

    • The plates are incubated for an additional 4 hours.

  • Data Acquisition:

    • The absorbance at 450 nm is measured using a microplate reader.

    • The IC₅₀ values are calculated from the dose-response curves.

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate the potential synthetic workflow starting from a 6-bromo-pyrrolopyridine core and the biological pathway of tubulin polymerization inhibition.

G cluster_synthesis Synthetic Workflow for Pyrrolopyridine Derivatives A This compound B Suzuki Coupling (Position 6) A->B Arylboronic Acid, Pd Catalyst C Intermediate A B->C D Suzuki or Stille Coupling (Position 3) C->D Arylboronic Acid or Organostannane, Pd Catalyst E Final Pyrrolopyridine Derivative D->E

Caption: Synthetic pathway for derivatizing this compound.

G cluster_pathway Mechanism of Tubulin Polymerization Inhibition A αβ-Tubulin Dimers B Microtubule Polymerization A->B C Dynamic Microtubules B->C D Cell Cycle Progression (G2/M Phase) C->D E Apoptosis D->E Arrest leads to F Pyrrolopyridine Derivative (e.g., Compound 10t) F->B Inhibits

Caption: Inhibition of microtubule dynamics by pyrrolopyridine derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides detailed procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]

Waste Segregation and Collection: The First Step to Proper Disposal

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. Due to its bromine and iodine content, this compound is classified as a halogenated organic waste .[5]

Key Segregation Principles:

  • Designated Waste Container: Use a dedicated, properly labeled container for halogenated organic waste.[5][6] This container should be made of a material compatible with the chemical and any solvents used.

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[6] It is also critical to avoid mixing incompatible chemicals, such as acids with bases or oxidizers with flammable materials, in the same waste container.[4][7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical name "this compound" must be listed.[4][6] Do not use abbreviations or chemical formulas. The date of waste accumulation should also be recorded.[4]

Waste CategoryExamplesContainer Type
Halogenated Organic Waste This compound, Chloroform, DichloromethaneClearly labeled, compatible, sealed container
Non-Halogenated Organic Waste Acetone, Ethanol, HexanesSeparate, clearly labeled, compatible, sealed container
Aqueous Waste (Acids/Bases) Hydrochloric acid (dilute), Sodium hydroxide (dilute)Separate, clearly labeled, compatible, sealed container

Step-by-Step Disposal Protocol

Objective: To safely collect and prepare this compound waste for disposal by a licensed professional service or an institutional Environmental Health & Safety (EHS) department.

Methodology:

  • Don PPE: Before beginning, ensure all required personal protective equipment is worn correctly.

  • Work in a Fume Hood: Conduct all waste handling procedures within a certified chemical fume hood.[4]

  • Obtain and Label Container: Procure a designated hazardous waste container that is clean, dry, and compatible with the chemical. Affix a "Hazardous Waste" label and clearly write the full chemical name of the contents.

  • Transfer Waste:

    • Solid Waste: Carefully transfer the solid this compound into the designated halogenated waste container using a clean spatula. Avoid creating dust.[3]

    • Solutions: If the compound is in solution, carefully pour the liquid waste into the designated container, avoiding splashes.

  • Secure Container: Tightly seal the waste container lid after adding waste.[7][8] Containers should remain closed at all times except when waste is being added.[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8] This area should be away from ignition sources and incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the waste container.[8]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify Waste as Halogenated B Wear Appropriate PPE A->B C Work in Fume Hood B->C D Use Designated Halogenated Waste Container C->D E Label Container Correctly D->E F Transfer Waste to Container E->F G Securely Seal Container F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Workflow for the proper disposal of this compound.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the solid halogenated waste container.

  • Empty Containers: The original container of this compound is considered hazardous waste until it is properly decontaminated.[7] To render the container "empty" according to regulatory standards, it should be triple-rinsed with a suitable solvent.[9] The rinsate from this process must be collected and disposed of as halogenated hazardous waste.[7][9] After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[9]

Spill Management

In the event of a spill, evacuate the immediate area if necessary. For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material.[2] Sweep up the absorbent material and the spilled chemical and place it in the designated halogenated waste container.[2][3] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's emergency response team.[6]

Logical Relationship of Disposal Procedures

G A This compound B Halogenated Organic Waste A->B is classified as C Segregated Collection B->C requires F Non-Halogenated Waste B->F must be kept separate from D Licensed Disposal Service / EHS C->D is collected by E Incineration D->E is treated by

Caption: Classification and disposal pathway for halogenated chemical waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Operational Guide for 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine. The following procedures are based on best practices for handling structurally similar halogenated heterocyclic compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. Always perform a risk assessment before starting any new procedure.

Immediate Safety and Hazard Information

GHS Hazard Classification (Anticipated)
Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted for any non-sterile compounding.[2] The minimum required PPE for handling this compound includes:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use and dispose of them after handling the compound.[2][3][5]
Eye Protection Safety glasses with side shields or chemical splash gogglesMust conform to EN166 or NIOSH standards.[5]
Body Protection Laboratory coatA full-sleeved lab coat is mandatory.
Respiratory Protection Particulate respirator (e.g., N95) or use of a chemical fume hoodRecommended, especially when handling the solid compound to avoid dust inhalation.[2][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical to ensure the safe handling of this compound.

Preparation and Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.[1]

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.

Weighing and Transfer
  • Designated Area: Designate a specific area within the fume hood for weighing and transfer.

  • Avoid Dust Generation: Handle the solid carefully to avoid creating dust. Use a micro-spatula for transfers.

  • Spill Containment: Conduct all transfers over a tray or other form of secondary containment.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed System: If possible, maintain a closed system during the reaction to prevent the release of vapors.

Post-Handling
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2][5]

Disposal Plan

Proper segregation and disposal of chemical waste are imperative for laboratory safety and environmental protection. As a halogenated organic compound, this compound requires specific disposal procedures.

Waste Segregation and Collection
Waste StreamContainer TypeLabeling
Solid Waste Sealable, labeled plastic bag or container"HALOGENATED ORGANIC SOLID WASTE"
Liquid Waste Labeled, sealed waste bottle"HALOGENATED ORGANIC LIQUID WASTE"
Contaminated Sharps Puncture-resistant sharps container"CONTAMINATED SHARPS"
Disposal Protocol
  • Solid Waste:

    • Place contaminated gloves, weighing paper, and other solid materials into a designated, sealed bag.

    • Dispose of the sealed bag in the "Halogenated Organic Solid Waste" container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated "Halogenated Organic Liquid Waste" container.

    • Do not mix with non-halogenated waste.

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the rinsate in the "Halogenated Organic Liquid Waste" container.

    • After the initial rinse, the glassware can be washed using standard laboratory procedures.

  • Final Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal company.

    • Never dispose of this compound or its waste down the drain.[1][5]

Experimental Workflow Diagram

start Start: Don PPE prep Preparation: Work in Fume Hood start->prep weigh Weighing & Transfer: Avoid Dust Generation prep->weigh dissolve Dissolution & Reaction Setup: Use Closed System if Possible weigh->dissolve decontaminate Decontamination: Wipe Down Work Area dissolve->decontaminate segregate_waste Waste Segregation: Halogenated vs. Non-Halogenated decontaminate->segregate_waste dispose Disposal: Use Licensed Vendor segregate_waste->dispose end End: Wash Hands dispose->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.